Product packaging for Obtustatin(Cat. No.:)

Obtustatin

Cat. No.: B1151259
M. Wt: 4393 g/mol
InChI Key: XXWNADNJWWLFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Highly potent integrin α1β1 inhibitor (IC50 = 0.8 nM for α1β1 binding to type IV collagen). Selective for α1β1 over α2β1, αIIbβ3, αvβ3, α4β1, α5β6, α9β1 and α4β7. Inhibits FGF2-stimulated angiogenesis in the chicken chorioallantoic model. Displays antitumor efficacy in a synergistic mouse model of Lewis lung carcinoma;  blocks human melanoma growth in nude mice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C184H284N52O57S8 B1151259 Obtustatin

Properties

Molecular Formula

C184H284N52O57S8

Molecular Weight

4393 g/mol

IUPAC Name

2-[27-amino-1a,35,41,68-tetrakis(4-aminobutyl)-23a-(3-amino-3-oxopropyl)-26a-(3-carbamimidamidopropyl)-12a-[2-[[1-[[1-[2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-21,24,56,59,71,80,95-heptakis(1-hydroxyethyl)-4a,74,83-tris(hydroxymethyl)-89-[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-65-(1H-indol-3-ylmethyl)-50-methyl-38,77-bis(2-methylpropyl)-2a,5a,7a,8,10a,11,17,20,22a,23,25a,26,28a,33,36,39,42,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-pentatriacontaoxo-3,4,14a,15a,18a,19a,29,30-octathia-a,3a,6a,7,8a,10,11a,16,19,21a,22,24a,25,27a,34,37,40,43,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-pentatriacontazahexacyclo[60.44.10.86,32.49,92.012,16.043,47]octacosahectan-9a-yl]acetic acid

InChI

InChI=1S/C184H284N52O57S8/c1-86(2)60-112-154(264)207-111(35-20-24-54-188)181(291)235-58-28-39-132(235)171(281)201-89(7)147(257)196-71-136(251)226-142(92(10)242)179(289)232-145(95(13)245)178(288)224-127-82-300-301-84-129(183(293)236-59-29-40-133(236)173(283)214-113(61-87(3)4)155(265)215-119(64-98-43-47-102(248)48-44-98)182(292)234-57-27-37-130(234)170(280)199-73-139(255)256)225-159(269)118(67-138(253)254)213-166(276)125-80-297-296-79-124-165(275)205-109(36-25-55-194-184(191)192)150(260)206-110(49-50-134(190)249)152(262)219-123(164(274)204-107(151(261)208-112)33-18-22-52-186)78-295-294-77-104(189)148(258)227-146(96(14)246)180(290)231-141(91(9)241)175(285)198-72-137(252)233-56-26-38-131(233)172(282)223-126(168(278)222-124)81-298-299-83-128(169(279)228-140(90(8)240)174(284)197-70-135(250)202-106(32-17-21-51-185)149(259)216-120(74-237)163(273)221-125)220-156(266)115(63-97-41-45-101(247)46-42-97)210-158(268)117(66-100-69-193-85-200-100)212-162(272)122(76-239)218-177(287)144(94(12)244)230-160(270)114(62-88(5)6)209-161(271)121(75-238)217-176(286)143(93(11)243)229-153(263)108(34-19-23-53-187)203-157(267)116(211-167(127)277)65-99-68-195-105-31-16-15-30-103(99)105/h15-16,30-31,41-48,68-69,85-96,104,106-133,140-146,195,237-248H,17-29,32-40,49-67,70-84,185-189H2,1-14H3,(H2,190,249)(H,193,200)(H,196,257)(H,197,284)(H,198,285)(H,199,280)(H,201,281)(H,202,250)(H,203,267)(H,204,274)(H,205,275)(H,206,260)(H,207,264)(H,208,261)(H,209,271)(H,210,268)(H,211,277)(H,212,272)(H,213,276)(H,214,283)(H,215,265)(H,216,259)(H,217,286)(H,218,287)(H,219,262)(H,220,266)(H,221,273)(H,222,278)(H,223,282)(H,224,288)(H,225,269)(H,226,251)(H,227,258)(H,228,279)(H,229,263)(H,230,270)(H,231,290)(H,232,289)(H,253,254)(H,255,256)(H4,191,192,194)

InChI Key

XXWNADNJWWLFFP-UHFFFAOYSA-N

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Thr-Thr-Gly-Pro-Cys6-Cys7-Arg-Gln-Cys10-Lys-Leu-Lys-Pro-Ala-Gly-Thr-Thr-Cys19-Trp-Lys-Thr-Ser-Leu-Thr-Ser-His-Tyr-Cys29-Thr-Gly-Lys-Ser-Cys34-Asp-Cys36-Pro-Leu-Tyr-Pro-Gly-OHDisulfide bonds: Cys1-Cys10, Cys6-Cys29, Cys7-Cys34 and Cys19-Cys36Length (aa): 41

Origin of Product

United States

Foundational & Exploratory

Obtustatin's Mechanism of Action on α1β1 Integrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, is a potent and highly selective inhibitor of the α1β1 integrin. Unlike many disintegrins that utilize a common Arginine-Glycine-Aspartate (RGD) motif, this compound employs a unique Lysine-Threonine-Serine (KTS) sequence to exert its inhibitory effects. Its mechanism of action is centered on the allosteric blockade of α1β1 integrin, preventing its interaction with extracellular matrix proteins, primarily collagen IV. This inhibition triggers a cascade of downstream effects, most notably the potent suppression of angiogenesis by inhibiting endothelial cell proliferation and inducing apoptosis. These anti-angiogenic properties underpin its significant oncostatic (anti-tumor) activity observed in various preclinical models. This document provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism: Selective Inhibition of α1β1 Integrin

This compound is the shortest known disintegrin and is distinguished by its high selectivity for the α1β1 integrin, a primary receptor for collagen IV and a key mediator of angiogenesis.[1][2][3]

Molecular Interaction

The inhibitory activity of this compound is mediated by the KTS motif within its integrin-binding loop.[2][3] This is a notable deviation from the RGD sequence found in many other disintegrins that target different integrins.

Crucially, studies have shown that this compound does not inhibit the binding of the recombinant α1 I-domain to collagen IV.[1][2][4] The I-domain (or inserted domain) is the primary ligand-binding site on the α1 subunit for collagens. This finding strongly suggests that this compound binds to a site on the α1β1 heterodimer that is distinct from the I-domain, thereby acting as an allosteric inhibitor . This binding event induces a conformational change in the integrin, preventing it from effectively binding to its collagen ligands.

Downstream Signaling Consequences

On endothelial cells, the engagement of α1β1 integrin with collagen is critical for transmitting pro-survival and pro-proliferative signals, particularly in response to growth factors like Vascular Endothelial Growth Factor (VEGF). This signaling is mediated through pathways such as the Erk1/2 (p44/42) mitogen-activated protein kinase (MAPK) cascade.[2][4][5]

By blocking the α1β1-collagen interaction, this compound effectively:

  • Inhibits Endothelial Cell Proliferation: It prevents the activation of the Erk1/2 MAPK pathway required for cell cycle progression.[5]

  • Induces Apoptosis: The disruption of survival signals from the extracellular matrix leads to programmed cell death in endothelial cells. This process is caspase-dependent, specifically involving the activation of caspase 8, a key initiator of the extrinsic apoptosis pathway.[1][3][5]

G cluster_ecm Extracellular Matrix (ECM) cluster_cell Endothelial Cell Collagen Collagen IV Integrin α1β1 Integrin Collagen->Integrin Binds MAPK Erk1/2 MAPK Pathway Integrin->MAPK Activates Apoptosis Apoptosis (Caspase 8) Integrin->Apoptosis Inhibits Survival Signal Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes This compound This compound (KTS motif) This compound->Integrin Inhibits (Allosteric)

Caption: Mechanism of this compound Action on Endothelial Cells.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantified in numerous studies. The following tables summarize the key data.

Table 1: In Vitro Inhibitory Activity of this compound
Target InteractionAssay TypeIC₅₀ ValueReference(s)
α1β1 Integrin - Collagen IVCell-free binding0.8 nM[2][6]
α1β1 Integrin - Collagen IVCell adhesion2.0 nM[1][3]
α1β1 Integrin - Collagen ICell adhesion0.5 nM[1]
EP-Obtustatin* vs. α1β1Cell adhesion30 µM[2]
Synthetic KTS peptide** vs. α1β1Cell adhesion600 µM[2]
*EP-Obtustatin: Reduced and alkylated form, disrupting disulfide bonds.
**CWKTSLTSHYS peptide.
Table 2: Integrin Selectivity Profile of this compound
Integrin SubtypeInhibition ObservedReference(s)
α1β1 Potent Inhibition [1][2][3][7]
α2β1No[2][3]
αIIbβ3No[2][3]
αvβ3No[2][3]
α4β1No[3]
α5β1No[3]
α6β1No[3]
α9β1No[3]
α4β7No[3]
Table 3: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy
Experimental ModelEffectQuantitative ResultReference(s)
Chicken Chorioallantoic Membrane (CAM)Inhibition of FGF2-stimulated angiogenesis~80% reduction with 5 µg dose[2][4]
Lewis Lung Carcinoma (Mouse)Tumor growth reduction~50% reduction after 1 week[2]
MV3 Human Melanoma (Nude Mouse)Tumor growth inhibitionComplete blockade of growth[3][5]
S-180 Sarcoma (Mouse)Tumor growth inhibition33% reduction in tumor weight[8]

Physiological Consequences and Therapeutic Potential

The potent and selective inhibition of α1β1 integrin translates into significant physiological effects, primarily anti-angiogenesis and, consequently, anti-tumor activity.

G O This compound I α1β1 Integrin Inhibition O->I P Inhibition of Endothelial Cell Proliferation & Migration I->P Ap Induction of Endothelial Cell Apoptosis I->Ap A Anti-Angiogenesis T Reduced Tumor Growth & Metastasis A->T P->A Ap->A

Caption: Logical flow from α1β1 inhibition to anti-tumor effects.
Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is highly dependent on the interaction of endothelial cells with the surrounding extracellular matrix. By preventing endothelial cells from adhering to and proliferating on collagen IV—a major component of the vascular basement membrane—this compound effectively halts the neovascularization process.[1][5] This has been demonstrated robustly in CAM assays and various animal models.[2][5][8]

Anti-Tumor Activity

By cutting off the blood supply that tumors need to grow, this compound's anti-angiogenic activity translates directly into a potent oncostatic effect.[5] In preclinical models of melanoma and sarcoma, systemic administration of this compound led to significant reductions in tumor volume, and in some cases, complete tumor regression.[3][5][8] This makes α1β1 integrin an attractive target for cancer therapy, and this compound a promising lead compound.

Key Experimental Protocols

The following sections detail the methodologies used to characterize this compound's mechanism of action.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the attachment of cells expressing α1β1 integrin to a collagen-coated surface.

Methodology:

  • Plate Coating: 96-well microtiter plates are coated with collagen I or collagen IV (e.g., 10 µg/mL in PBS) and incubated overnight at 4°C. Plates are then washed and blocked (e.g., with BSA).

  • Cell Preparation: Cells endogenously expressing or transfected with α1β1 integrin (e.g., K562-α1 cells) are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Inhibition Step: Labeled cells are pre-incubated with varying concentrations of this compound for approximately 15-30 minutes.

  • Adhesion: The cell-inhibitor suspension is added to the collagen-coated wells and incubated for 30-60 minutes at 37°C to allow for cell attachment.

  • Washing: Non-adherent cells are removed by gentle washing with buffer (e.g., HBSS).

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The signal is proportional to the number of adhered cells. Data is plotted to calculate the IC₅₀ value.[2]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P Coat 96-well plate with Collagen IV A Add cells to plate, incubate to allow adhesion P->A C Label α1β1-expressing cells with fluorescent dye I Incubate cells with different [this compound] C->I I->A W Wash to remove non-adherent cells A->W Q Quantify fluorescence of adherent cells W->Q D Determine IC50 Q->D

Caption: Experimental workflow for a cell adhesion assay.
Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is a standard method for evaluating pro- and anti-angiogenic agents.

Methodology:

  • Egg Incubation: Fertilized chicken or quail eggs are incubated for 8-10 days to allow for the development of the embryo and the CAM.

  • Windowing: A small window is carefully cut into the eggshell to expose the CAM.

  • Stimulation: A sterile disc or sponge containing an angiogenic stimulator (e.g., FGF2, VEGF, or tumor cells) is placed onto the CAM.[2][4][8]

  • Treatment: this compound (or a control substance like vehicle or a non-functional peptide) is applied topically to the disc or administered systemically.

  • Incubation: The window is sealed, and the eggs are incubated for an additional 2-3 days.

  • Analysis: The CAM is excised and imaged under a microscope. The degree of angiogenesis is quantified by counting the number of new blood vessels growing towards the disc. An angiogenesis index is calculated and compared between treatment groups.[4]

G E1 Incubate fertilized eggs (10 days) E2 Create window in eggshell to expose CAM E1->E2 E3 Place disc with angiogenic stimulator (e.g., FGF2) on CAM E2->E3 E4 Apply this compound to the disc E3->E4 E5 Incubate for 2-3 days E4->E5 E6 Excise and image CAM E5->E6 E7 Quantify new blood vessel formation E6->E7

Caption: Experimental workflow for the CAM angiogenesis assay.

References

An In-depth Technical Guide to Obtustatin: Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtustatin is a 41-amino acid disintegrin isolated from the venom of the Levantine viper (Macrovipera lebetina obtusa).[1][2][3] It is the shortest known disintegrin and is a potent and highly selective inhibitor of α1β1 integrin.[1][2][4][5] Unlike many other disintegrins, this compound does not contain the canonical Arg-Gly-Asp (RGD) sequence for integrin binding, but instead utilizes a Lys-Thr-Ser (KTS) motif.[1][2][4] This unique characteristic contributes to its high specificity for α1β1 integrin. This compound has garnered significant interest in the scientific community for its potent anti-angiogenic properties, making it a promising candidate for further investigation in cancer therapy and other angiogenesis-dependent diseases.[1][3][6][7] This technical guide provides a comprehensive overview of the amino acid sequence, structure, and biological function of this compound, along with detailed experimental protocols and signaling pathway diagrams.

Amino Acid Sequence and Physicochemical Properties

This compound is a single-chain polypeptide composed of 41 amino acids, with a molecular weight of approximately 4393.13 Da.[1] The primary structure is characterized by a high content of cysteine residues, which form four intramolecular disulfide bonds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid SequenceCTTGPCCRQCKLKPAGTTCWKTSLTSHYCTGKSCDCPLYPG[1]
Molecular FormulaC184H284N52O57S8[1]
Molecular Weight4393.13 Da[1]
Number of Amino Acids41[1][2][4]
Disulfide BondsCys1-Cys10, Cys6-Cys29, Cys7-Cys34, Cys19-Cys36[1]
Active MotifKTS (Lys-Thr-Ser)[2]

Three-Dimensional Structure

The three-dimensional structure of this compound in solution has been determined by two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[8] A key feature of its structure is the absence of any regular secondary structure elements like alpha-helices or beta-sheets.[8] The active KTS tripeptide is located on a nine-residue integrin-binding loop, oriented towards the side of the loop.[8] This is in contrast to RGD-containing disintegrins where the active motif is typically at the apex of a hairpin loop.[8] The C-terminal tail of this compound is situated near the active loop, and both regions exhibit conformational flexibility.[8]

Table 2: Structural Statistics from NMR Analysis of this compound

ParameterValueReference
Number of NOE Constraints302 (95 long-range, 60 medium, 91 sequential, 56 intra-residue)[8]
Number of Dihedral Angle Restraints5 (χ1)[8]
Number of Hydrogen Bonds4[8]
RMSD for Backbone Atoms (20 conformers)1.1 Å (all residues), 0.6 Å (29 best-defined residues)[8]

Biological Activity and Selectivity

This compound is a highly potent and selective inhibitor of the α1β1 integrin, a major receptor for collagen IV.[1][2][9] Its inhibitory activity is significantly higher for α1β1 compared to other integrins.

Table 3: Inhibitory Activity of this compound against Various Integrins

IntegrinIC50 (nM)MethodReference
α1β10.8Cell-free binding assay (solubilized integrin to collagen IV)[3][10]
α1β12Cell adhesion assay (K562 cells to collagen IV)[9]
α2β1No inhibitionCell adhesion and cell-free binding assays[4]
αIIbβ3No inhibitionCell adhesion assay[4]
αvβ3No inhibitionCell adhesion assay[4]
α4β1No inhibitionCell adhesion assay[4]
α5β1No inhibitionCell adhesion assay[4]
α6β1No inhibitionCell adhesion assay[4]
α9β1No inhibitionCell adhesion assay[4]
α4β7No inhibitionCell adhesion assay[4]

Anti-Angiogenic and Anti-Tumor Activity

The selective inhibition of α1β1 integrin on endothelial cells by this compound leads to potent anti-angiogenic effects. This has been demonstrated in various in vitro and in vivo models.

Table 4: Summary of this compound's Anti-Angiogenic and Anti-Tumor Effects

Experimental ModelTreatment/DoseObserved EffectReference
Chicken Chorioallantoic Membrane (CAM) Assay5 µg~80% inhibition of FGF2-stimulated neovascularization[3]
Chicken Chorioallantoic Membrane (CAM) Assay90 µMSignificant reduction in new vessel growth towards bFGF2[5]
Lewis Lung Carcinoma (syngeneic mouse model)Not specifiedReduced tumor development by half[2][11]
S-180 Sarcoma (mouse model)Not specified33% inhibition of tumor growth[12]
Human Dermal Microvascular Endothelial Cells (dHMVEC)Not specifiedPotent blockage of proliferation and induction of apoptosis[6]

Experimental Protocols

Purification of this compound from Vipera lebetina obtusa Venom

This compound can be purified to homogeneity from crude venom using a two-step reverse-phase high-performance liquid chromatography (RP-HPLC) protocol.[4][7]

Protocol:

  • Initial Separation:

    • Dissolve 10 mg of crude Vipera lebetina obtusa venom in 300 µl of 0.1% trifluoroacetic acid (TFA).

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute with a linear gradient of 0-80% acetonitrile in 0.1% TFA over 45 minutes at a flow rate of 2 ml/min.

    • Monitor the elution profile at 280 nm and collect the fraction corresponding to this compound.

  • Final Purification:

    • Pool the this compound-containing fractions and dilute with 0.1% TFA.

    • Re-inject the pooled fraction onto the same C18 column.

    • Elute with a shallower linear gradient of 20-80% acetonitrile in 0.1% TFA over 70 minutes.

    • Collect the purified this compound peak.

  • Purity Assessment:

    • Assess the purity of the final product by SDS-PAGE and MALDI-TOF mass spectrometry. The expected yield is approximately 12 mg of pure this compound per gram of crude venom.[7]

Amino Acid Sequencing by Edman Degradation

The primary structure of this compound can be determined using automated Edman degradation.[4]

Protocol:

  • Reduction and Alkylation:

    • Reduce the disulfide bonds of purified this compound using a reducing agent like dithiothreitol (DTT).

    • Alkylate the free cysteine residues with 4-vinylpyridine to prevent re-oxidation.

  • N-terminal Sequencing:

    • Subject the reduced and pyridylethylated this compound to automated Edman degradation using a protein sequencer.

    • In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and identified by HPLC.

  • Internal Sequencing (if necessary):

    • If the full sequence cannot be obtained from the N-terminus, perform proteolytic digestion of the pyridylethylated this compound (e.g., with endoproteinase Lys-C).

    • Separate the resulting peptide fragments by RP-HPLC.

    • Subject each fragment to automated Edman degradation to obtain internal sequences.

  • Sequence Assembly:

    • Align the overlapping peptide sequences to deduce the complete amino acid sequence of this compound.

Three-Dimensional Structure Determination by NMR Spectroscopy

The solution structure of this compound can be determined using two-dimensional NMR spectroscopy.[8]

Protocol:

  • Sample Preparation:

    • Dissolve purified this compound in a suitable buffer (e.g., 90% H₂O/10% D₂O at pH 3.0) to a concentration of ~1-2 mM.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra at a high-field spectrometer (e.g., 500, 600, or 800 MHz).

    • Required experiments include:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations between amide protons and their attached nitrogens, aiding in backbone assignments.

      • ¹H-¹³C HSQC: To obtain correlations between protons and their directly attached carbons.

  • Resonance Assignment:

    • Use the combination of COSY, TOCSY, and HSQC spectra to assign the chemical shifts of all protons, nitrogens, and carbons to specific atoms in the amino acid sequence.

  • Structural Restraint Generation:

    • Integrate the cross-peak volumes in the NOESY spectra to derive inter-proton distance restraints.

    • Measure scalar coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation and Refinement:

    • Use a molecular dynamics program (e.g., DYANA, CONGEN) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

    • Refine the calculated structures using simulated annealing protocols.

  • Structure Validation:

    • Assess the quality of the final structure ensemble using programs that check for stereochemical correctness and agreement with the experimental data.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Characterization

G cluster_purification Purification cluster_sequencing Sequencing cluster_structure Structure Determination venom Crude Vipera lebetina obtusa Venom rphplc1 Step 1: C18 RP-HPLC (0-80% Acetonitrile Gradient) venom->rphplc1 fraction_pool Pool this compound Fractions rphplc1->fraction_pool rphplc2 Step 2: C18 RP-HPLC (20-80% Acetonitrile Gradient) fraction_pool->rphplc2 pure_this compound Pure this compound rphplc2->pure_this compound reduce_alkylate Reduction & Alkylation pure_this compound->reduce_alkylate nmr 2D NMR Spectroscopy (COSY, TOCSY, NOESY, HSQC) pure_this compound->nmr edman Automated Edman Degradation reduce_alkylate->edman sequence Amino Acid Sequence edman->sequence structure_calc Structure Calculation & Refinement nmr->structure_calc structure_3d 3D Solution Structure structure_calc->structure_3d

Caption: Workflow for the purification and characterization of this compound.

Signaling Pathway of this compound-Induced Apoptosis in Endothelial Cells

G This compound This compound This compound->inhibition integrin α1β1 Integrin procaspase8 Pro-caspase-8 integrin->procaspase8 Suppresses activation (in bound state) ecm Collagen IV ecm->integrin Binds inhibition->integrin Inhibits inhibition->procaspase8 Relieves suppression caspase8 Activated Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 caspase3 Activated Caspase-3 procaspase3->caspase3 apoptosis Apoptosis (Endothelial Cell Death) caspase3->apoptosis angiogenesis Angiogenesis apoptosis->angiogenesis Inhibition of

Caption: this compound's mechanism of inducing apoptosis in endothelial cells.

Conclusion

This compound stands out as a unique disintegrin due to its small size, non-RGD integrin-binding motif, and high selectivity for α1β1 integrin. Its potent anti-angiogenic activity, mediated by the induction of apoptosis in endothelial cells, makes it a valuable tool for studying the role of α1β1 integrin in physiological and pathological processes. Furthermore, the detailed understanding of its structure and function provides a solid foundation for the development of novel therapeutics targeting angiogenesis-dependent diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other disintegrins.

References

The KTS Motif of Obtustatin: A Potent and Selective Modulator of α1β1 Integrin Function

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, represents a unique class of integrin inhibitors. Unlike many disintegrins that utilize the common Arginine-Glycine-Aspartate (RGD) motif, this compound employs a Lysine-Threonine-Serine (KTS) motif to exert its biological effects. This technical guide provides an in-depth analysis of the biological function of the KTS motif in this compound, focusing on its highly potent and selective inhibition of α1β1 integrin. We will explore the downstream signaling pathways modulated by this interaction, leading to significant anti-angiogenic and anti-tumor activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the α1β1 integrin pathway.

Introduction: The Unconventional KTS Motif

Integrins, a family of transmembrane heterodimeric receptors, are pivotal mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing crucial roles in a myriad of physiological and pathological processes, including angiogenesis and tumor metastasis. The α1β1 integrin, a receptor primarily for collagens, is a key player in the formation of new blood vessels.

Disintegrins are a family of small, cysteine-rich proteins found in the venom of various snake species. While the majority of characterized disintegrins contain the RGD motif to target integrins such as αvβ3 and αIIbβ3, a distinct subgroup utilizes alternative motifs. This compound is a prime example, featuring a KTS sequence within its active loop that confers a remarkable specificity for the α1β1 integrin.[1][2] This unique targeting mechanism has positioned this compound as a valuable tool for studying α1β1 biology and as a promising candidate for anti-angiogenic therapies.

The KTS Motif and α1β1 Integrin Inhibition: A Quantitative Perspective

The KTS motif is the cornerstone of this compound's biological activity, enabling it to potently and selectively inhibit the binding of α1β1 integrin to its primary ligand, collagen IV.[1][3] This inhibitory action has been quantified in various in vitro assays, demonstrating the high affinity of this interaction.

Parameter Value Assay Reference
IC50 (α1β1 integrin binding to Collagen IV) 0.8 nMCell-free assay[1]
IC50 (α1β1 integrin binding to Collagen IV) 2 nMCell adhesion assay[3]
Selectivity No significant inhibition of α2β1, αIIbβ3, αvβ3, α4β1, α5β1, α6β1, α9β1, and α4β7 integrinsVarious cell adhesion assays[1]

Table 1: Quantitative analysis of this compound's inhibitory activity. The table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for α1β1 integrin and its selectivity over other integrins.

Biological Functions Stemming from α1β1 Integrin Inhibition

The selective blockade of α1β1 integrin by the KTS motif of this compound triggers a cascade of anti-angiogenic and anti-tumor effects.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The α1β1 integrin is highly expressed on activated endothelial cells and plays a crucial role in this process. By binding to α1β1, this compound effectively disrupts the ability of endothelial cells to interact with the surrounding collagenous matrix, leading to:

  • Inhibition of Endothelial Cell Proliferation: this compound has been shown to potently block the proliferation of microvascular endothelial cells.[4]

  • Induction of Apoptosis in Endothelial Cells: A key mechanism of this compound's anti-angiogenic effect is the induction of programmed cell death (apoptosis) in endothelial cells. This process is mediated through a caspase-dependent pathway.[4]

Anti-Tumor Activity

The anti-angiogenic properties of this compound translate into significant anti-tumor effects in preclinical models. By cutting off the blood supply to tumors, this compound can inhibit tumor growth and metastasis.[2][4]

Signaling Pathways Modulated by the KTS Motif

The interaction of this compound's KTS motif with α1β1 integrin on endothelial cells initiates a specific downstream signaling cascade that culminates in apoptosis. The primary pathway implicated is the extrinsic pathway of apoptosis .

Obtustatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (KTS Motif) a1b1 α1β1 Integrin This compound->a1b1 Inhibits Collagen Collagen IV a1b1->Collagen Binding DISC Death-Inducing Signaling Complex (DISC) a1b1->DISC Recruitment Procaspase8 Pro-caspase-8 DISC->Procaspase8 Activation Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Purification_Workflow CrudeVenom Crude Vipera lebetina obtusa Venom RPHPLC1 Reverse-Phase HPLC (C18 column, acetonitrile gradient) CrudeVenom->RPHPLC1 Fractionation1 Fraction Collection RPHPLC1->Fractionation1 RPHPLC2 Second Reverse-Phase HPLC (C18 column, shallower gradient) Fractionation1->RPHPLC2 Purethis compound Pure this compound RPHPLC2->Purethis compound

References

The Role of Obtustatin in Blocking Collagen IV Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of obtustatin, a disintegrin isolated from the venom of the Vipera lebetina obtusa snake, and its potent and selective role in blocking the binding of α1β1 integrin to collagen IV. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a 41-amino acid, non-RGD disintegrin that acts as a highly selective antagonist of the α1β1 integrin, a key receptor for collagen IV primarily expressed on endothelial cells.[1][2][3] Unlike many other disintegrins that utilize an Arginine-Glycine-Aspartate (RGD) motif to bind integrins, this compound employs a Lysine-Threonine-Serine (KTS) sequence within its active loop.[2][4] By binding to the α1β1 integrin, this compound competitively inhibits the interaction between endothelial cells and collagen IV, a critical component of the vascular basement membrane.[2][4] This blockade disrupts downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis (the formation of new blood vessels) and the induction of apoptosis.[4][5]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key half-maximal inhibitory concentrations (IC50) and selectivity data.

Table 1: Inhibitory Potency of this compound against α1β1 Integrin

Assay TypeLigandIC50 ValueReference
Cell-free bindingCollagen IV0.8 nM
Cell adhesion (α1-K562 cells)Collagen IV2 nM[2][4]
Cell adhesion (PC12 cells)Collagen IV~2 nM[6]

Table 2: Selectivity of this compound for α1β1 Integrin

Integrin SubtypeInhibition ObservedReference
α2β1No[3][4]
αIIbβ3No[4]
αvβ3No[4]
α4β1No[4]
α5β1No[4]
α6β1No[4]
α9β1No
α4β7No

Signaling Pathway Inhibition

Binding of collagen IV to α1β1 integrin on endothelial cells, often in concert with growth factors like VEGF, activates the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway.[5][7][8] This pathway is fundamental for promoting gene expression related to cell proliferation and survival. This compound, by blocking the initial ligand-integrin interaction, prevents the activation of this cascade. This leads to a downstream reduction in endothelial cell proliferation and can trigger the extrinsic, caspase-8 dependent pathway of apoptosis.[5]

Obtustatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CollagenIV Collagen IV Integrin α1β1 Integrin CollagenIV->Integrin Binds This compound This compound This compound->Integrin Blocks Apoptosis Apoptosis This compound->Apoptosis Induces Ras Ras Integrin->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes ERK->Apoptosis Inhibits

This compound blocks collagen IV-α1β1 binding, inhibiting the pro-survival MAPK/ERK pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Purification of this compound from Viper Venom

This compound is purified from the crude venom of Vipera lebetina obtusa using a two-step reverse-phase high-performance liquid chromatography (RP-HPLC) process.[1][2]

Protocol:

  • Initial Separation: Dissolve 10 mg of crude venom in 300 µl of 0.1% trifluoroacetic acid (TFA). Inject the solution onto a C18 RP-HPLC column.

  • Elution Step 1: Elute the proteins using a linear gradient of 0-80% acetonitrile in 0.1% TFA over 45 minutes at a flow rate of 2 ml/min. Collect fractions and identify the this compound-containing fraction by mass spectrometry or activity assay.

  • Second Purification: Pool the this compound-containing fractions (approx. 1 mg), dilute in 500 µl of 0.1% TFA, and reapply to the same C18 column.

  • Elution Step 2: Elute using a shallower acetonitrile gradient, for example, 20-80% over 70 minutes, to achieve high purity.

  • Verification: Confirm the purity and identity of the final product using SDS-PAGE and MALDI-TOF mass spectrometry. The expected molecular mass is approximately 4394.2 Da.[2]

Obtustatin_Purification_Workflow start Crude Vipera lebetina obtusa Venom hplc1 Step 1: RP-HPLC (C18 Column, 0-80% ACN gradient) start->hplc1 fractions1 Collect Fractions hplc1->fractions1 reapply Pool & Reapply This compound Fraction fractions1->reapply hplc2 Step 2: RP-HPLC (C18 Column, 20-80% ACN gradient) reapply->hplc2 fractions2 Collect Pure Fraction hplc2->fractions2 verification Verify Purity & Mass (SDS-PAGE, Mass Spec) fractions2->verification end Purified this compound verification->end

Workflow for the two-step RP-HPLC purification of this compound.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of cells expressing α1β1 integrin to immobilized collagen IV.[9][10][11]

Protocol:

  • Plate Coating: Coat wells of a 96-well microtiter plate with 10 µg/mL collagen type IV in a suitable buffer (e.g., 0.02 M acetic acid) overnight at 4°C.

  • Blocking: Wash the wells with phosphate-buffered saline (PBS) and block non-specific binding sites by incubating with 1% bovine serum albumin (BSA) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 5 mM MgCl2) for 1 hour at room temperature.

  • Cell Preparation: Use a cell line expressing α1β1 integrin, such as K562 cells transfected with the α1 subunit (α1-K562).[9] Label the cells with a fluorescent dye (e.g., CMFDA) for quantification, if desired. Resuspend the cells in serum-free medium.

  • Inhibition: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Adhesion: Add the cell suspension (e.g., 3 x 10^5 cells/well) to the coated and blocked wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

  • Quantification:

    • Staining Method: Fix the remaining adherent cells with glutaraldehyde or methanol, stain with 0.1% crystal violet, and wash away excess stain. Solubilize the stain with a detergent and measure the absorbance at ~595 nm.

    • Fluorescence Method: If cells are pre-labeled, lyse the cells and measure the fluorescence in a plate reader.

  • Analysis: Plot the absorbance or fluorescence against the this compound concentration and determine the IC50 value.

Solid-Phase Binding Assay

This cell-free assay directly measures the inhibitory effect of this compound on the binding of soluble α1β1 integrin to immobilized collagen IV.[12][13]

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with collagen type IV (e.g., 2.5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells and block with a non-specific protein solution (e.g., 1% BSA in TBS) for 1-3 hours at room temperature.

  • Binding Reaction:

    • Prepare a solution of purified, soluble α1β1 integrin.

    • In separate tubes, mix the soluble integrin with a serial dilution of this compound.

    • Add these mixtures to the collagen-coated wells.

    • Incubate for 2-3 hours at 37°C to allow binding.

  • Washing: Aspirate the wells and wash thoroughly (3-5 times) with a wash buffer (e.g., TBS with 0.05% Tween 20) to remove unbound integrin.

  • Detection:

    • Add a primary antibody specific for the α1 or β1 integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Alternatively, if the soluble integrin is biotinylated, add streptavidin-HRP.

  • Signal Development: Add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with acid (e.g., 2 N H2SO4) and read the absorbance at 450 nm.

  • Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Chicken Chorioallantoic Membrane (CAM) Angiogenesis Assay

The CAM assay is an in vivo model used to assess the anti-angiogenic activity of this compound.[14][15][16]

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37°C for 8-10 days.

  • Windowing: Create a small window (approx. 1 cm²) in the eggshell to expose the CAM, taking care not to damage the underlying membrane.

  • Stimulation & Inhibition:

    • Place a sterile filter paper disc or a carrier sponge soaked with an angiogenic stimulator (e.g., FGF2 or VEGF) onto the CAM.

    • On the same or an adjacent disc, apply this compound at the desired concentration. A control group should receive the stimulator without this compound.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Observation & Quantification:

    • Re-open the window and observe the blood vessel formation around the disc.

    • Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area or by measuring the total blood vessel length using image analysis software.

  • Analysis: Compare the extent of angiogenesis in the this compound-treated group to the control group to determine the percentage of inhibition.

CAM_Assay_Workflow start Fertilized Chicken Eggs incubate1 Incubate for 8-10 days (37°C, humidified) start->incubate1 window Create Window in Eggshell incubate1->window apply Apply Carrier Disc with: 1. Angiogenic Stimulator (FGF2/VEGF) 2. This compound (Test) or Saline (Control) window->apply incubate2 Seal and Incubate for 48-72 hours apply->incubate2 observe Observe & Photograph CAM Vasculature incubate2->observe quantify Quantify Angiogenesis: - Count Branch Points - Measure Vessel Length observe->quantify end Determine % Inhibition of Angiogenesis quantify->end

Workflow for the Chicken Chorioallantoic Membrane (CAM) assay.

Conclusion

This compound is a potent and highly selective inhibitor of the α1β1 integrin-collagen IV interaction. Its unique KTS-based mechanism provides a valuable tool for studying the role of α1β1 in angiogenesis and represents a promising scaffold for the development of novel anti-angiogenic and anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the purification, characterization, and in vivo evaluation of this compound and similar α1β1 integrin antagonists.

References

A Technical Guide to the Anti-Angiogenic Properties of Obtustatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa, is a potent and highly selective inhibitor of α1β1 integrin.[1][2] This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.

Mechanism of Action: Targeting the α1β1 Integrin

This compound exerts its anti-angiogenic effects primarily through the specific inhibition of the α1β1 integrin, a collagen receptor highly expressed on the surface of proliferating endothelial cells.[3] Unlike many other disintegrins, this compound does not contain the common RGD (Arginine-Glycine-Aspartate) motif, but instead utilizes a KTS (Lysine-Threonine-Serine) sequence in its active loop to bind to α1β1 integrin.[1][2]

By binding to α1β1 integrin, this compound disrupts the crucial interactions between endothelial cells and the extracellular matrix (ECM), particularly collagen type IV, a major component of the basement membrane.[4] This disruption triggers a cascade of intracellular events that ultimately inhibit angiogenesis. The key mechanisms include:

  • Inhibition of Endothelial Cell Proliferation: this compound potently blocks the proliferation of microvascular endothelial cells. This effect is independent of the specific pro-angiogenic agonist, as it has been shown to inhibit proliferation induced by both Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2).[3] The binding of this compound to α1β1 integrin is believed to interfere with the downstream signaling necessary for cell cycle progression, including the Erk1/2 MAPK pathway.[3]

  • Induction of Apoptosis: A significant aspect of this compound's anti-angiogenic activity is its ability to induce apoptosis, or programmed cell death, in endothelial cells.[3] This process is initiated through the extrinsic apoptosis pathway, involving the activation of caspase-8 and subsequently caspase-3.[3] This phenomenon, sometimes referred to as "integrin-mediated death," occurs when the survival signals normally provided by integrin-ECM interactions are blocked.[3]

Signaling Pathway of this compound's Anti-Angiogenic Action

Obtustatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound a1b1_Integrin α1β1 Integrin This compound->a1b1_Integrin Binds and Inhibits Collagen_IV Collagen_IV Collagen_IV->a1b1_Integrin Normal Binding FAK FAK a1b1_Integrin->FAK Activates Caspase8 Caspase-8 a1b1_Integrin->Caspase8 Inhibition leads to activation Erk12_MAPK Erk1/2 MAPK FAK->Erk12_MAPK Activates Proliferation Proliferation Erk12_MAPK->Proliferation Promotes Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

This compound's mechanism of action.

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterAssayCell Type/SystemIC50 / EffectReference(s)
α1β1 Integrin Inhibition Cell-free binding assaySolubilized α1β1 integrin and collagen type IV0.8 nM[4]
Cell adhesion assayα1K562 cells to collagen IV~2 nM[1]
Endothelial Cell Proliferation BrdUrd assayDermal Human Microvascular Endothelial Cells (dHMVEC)Potent inhibition of proliferation induced by 2% FBS and VEGF[3]
Apoptosis Induction Annexin V assay, Caspase-3 & -8 activationdHMVECSignificant induction of apoptosis[3]

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelTumor/InducerTreatmentEfficacyReference(s)
Angiogenesis Inhibition Chicken Chorioallantoic Membrane (CAM)FGF2-stimulated5 µg this compound~80% inhibition of new vessel development[2][5]
Quail Embryonic ModelMV3 human melanoma20 µg this compound dailySignificant decrease in tumor size and neovascularization[3]
Tumor Growth Inhibition Syngeneic Mouse ModelB16F10 melanoma2.5 mg/kg and 5 mg/kg (i.v.)~40% and ~65% decrease in tumor size, respectively[3]
Nude Mouse ModelMV3 human melanomai.v. administrationComplete blockage of cancer growth[1][3]
Syngeneic Mouse ModelLewis lung carcinomaTherapeutic treatmentUp to 50% reduction in tumor size after 1 week[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.

Endothelial Cell Proliferation Assay (BrdUrd Assay)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA of proliferating cells.

Workflow:

Proliferation_Assay_Workflow Seed_Cells 1. Seed dHMVEC in 96-well plates Starve_Cells 2. Serum-starve cells Seed_Cells->Starve_Cells Add_Stimulants 3. Add pro-angiogenic stimulants (e.g., VEGF, FBS) Starve_Cells->Add_Stimulants Add_this compound 4. Add varying concentrations of this compound Add_Stimulants->Add_this compound Incubate_BrdU 5. Add BrdU and incubate Add_this compound->Incubate_BrdU Fix_and_Denature 6. Fix cells and denature DNA Incubate_BrdU->Fix_and_Denature Add_Antibody 7. Add anti-BrdU antibody conjugated to an enzyme Fix_and_Denature->Add_Antibody Add_Substrate 8. Add substrate and measure absorbance Add_Antibody->Add_Substrate Analyze_Data 9. Calculate percentage of proliferation inhibition Add_Substrate->Analyze_Data

Endothelial cell proliferation assay workflow.

Protocol:

  • Cell Seeding: Seed dermal human microvascular endothelial cells (dHMVEC) in a 96-well plate at a density of 5 x 103 cells/well in complete endothelial cell growth medium.

  • Serum Starvation: After 24 hours, replace the medium with a serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Stimulation and Treatment: Add fresh serum-free medium containing a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF or 2% FBS) and varying concentrations of this compound. Include control wells with the stimulus alone.

  • BrdU Labeling: After 24 hours of incubation, add BrdU to each well and incubate for an additional 4-6 hours.

  • Detection: Following the manufacturer's instructions for a commercial BrdU assay kit, fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Quantification: Add the enzyme substrate and measure the absorbance using a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU.

  • Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the control.

Apoptosis Assays (Annexin V and Caspase Activity)

3.2.1. Annexin V Staining for Early Apoptosis

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Culture dHMVEC to near confluence and treat with this compound (e.g., 2 µM) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, viability dye-negative cells are considered to be in the early stages of apoptosis.

3.2.2. Caspase-3 and Caspase-8 Activity Assays

These colorimetric or fluorometric assays measure the activity of key executioner (caspase-3) and initiator (caspase-8) caspases.

Protocol:

  • Cell Lysis: Treat dHMVEC with this compound, and then lyse the cells to release intracellular proteins.

  • Assay Reaction: Add the cell lysate to a reaction mixture containing a caspase-specific substrate conjugated to a chromophore or fluorophore.

  • Detection: Incubate the mixture to allow the active caspases to cleave the substrate, releasing the reporter molecule.

  • Quantification: Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.

Chicken Chorioallantoic Membrane (CAM) Assay for In Vivo Angiogenesis

The CAM assay is a widely used in vivo model to study angiogenesis.

Workflow:

CAM_Assay_Workflow Prepare_Eggs 1. Prepare fertilized chicken eggs and incubate Create_Window 2. Create a window in the eggshell to expose the CAM Prepare_Eggs->Create_Window Apply_Stimulus_this compound 3. Apply a carrier disc with an angiogenic stimulus (e.g., FGF2) and this compound Create_Window->Apply_Stimulus_this compound Incubate_Eggs 4. Reseal the window and incubate the eggs Apply_Stimulus_this compound->Incubate_Eggs Observe_and_Image 5. Observe and image the CAM vasculature Incubate_Eggs->Observe_and_Image Quantify_Angiogenesis 6. Quantify angiogenesis by counting blood vessel branches Observe_and_Image->Quantify_Angiogenesis

Chicken Chorioallantoic Membrane (CAM) assay workflow.

Protocol:

  • Egg Preparation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane.

  • Application of Test Substance: On embryonic day 10, place a sterile filter paper disc or a silicone ring onto the CAM. Apply a solution of an angiogenic inducer (e.g., 400 ng FGF2) and the test substance (e.g., 90 µM this compound) onto the disc.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Analysis: After incubation, photograph the CAM under a stereomicroscope.

  • Quantification: Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.

In Vivo Melanoma Model

This model assesses the anti-tumor and anti-angiogenic effects of this compound in a living organism.

Protocol:

  • Animal Model: Use immunodeficient (e.g., nude mice for human melanoma cells) or syngeneic mice (e.g., C57BL/6 for B16F10 mouse melanoma cells).

  • Tumor Cell Implantation: Subcutaneously or intravenously inject a suspension of melanoma cells (e.g., 1 x 106 B16F10 or MV3 cells) into the flank of the mice.

  • Treatment: Once tumors are palpable, begin treatment with this compound via intravenous injection at desired doses (e.g., 2.5 mg/kg and 5 mg/kg) on a predetermined schedule (e.g., daily or every other day).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.

  • Immunohistochemistry: Analyze tumor sections for microvessel density (e.g., by staining for CD31) and apoptosis (e.g., by TUNEL assay) to assess the extent of angiogenesis and cell death within the tumor.

Conclusion

This compound is a highly specific and potent inhibitor of α1β1 integrin with significant anti-angiogenic and anti-tumor properties. Its unique mechanism of action, involving the inhibition of endothelial cell proliferation and the induction of apoptosis, makes it a compelling candidate for further investigation as a potential therapeutic agent in cancer and other angiogenesis-dependent diseases. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound and other α1β1 integrin inhibitors in preclinical research and drug development.

References

Preliminary Studies on the Anti-Tumor Activity of Obtustatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the anti-tumor properties of obtustatin, a 41-amino acid disintegrin isolated from the venom of the Levantine viper (Macrovipera lebetina obtusa). This compound stands out as the shortest known monomeric disintegrin and exhibits a potent and selective inhibitory effect on α1β1 integrin, a key receptor involved in angiogenesis. This document summarizes key quantitative data, details common experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Core Mechanism of Action: Anti-Angiogenesis

Preliminary studies consistently indicate that the primary anti-tumor effect of this compound is not due to direct cytotoxicity to cancer cells but rather its potent anti-angiogenic properties.[1][2] this compound selectively inhibits the α1β1 integrin, a collagen receptor highly expressed on proliferating microvascular endothelial cells.[2][3] This inhibition disrupts the process of neovascularization, which is critical for tumor growth and metastasis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's anti-tumor activity.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

Animal ModelTumor TypeTreatment RegimenOutcomeReference
S-180 Sarcoma-bearing miceSarcoma S-180Not specified33% inhibition of tumor growth by weight compared to control.[1][4]
Syngeneic mouse modelLewis Lung CarcinomaNot specified~50% reduction in tumor development.[5][6]
Nude miceMV3 Human MelanomaIntravenous administrationComplete blockage of cancer growth.[2][7]
Syngeneic mouse modelB16F10 Melanoma2.5 mg/kg and 5 mg/kgSignificant reduction in tumor development at both dosages.[2]

Table 2: In Vitro Activity of this compound

AssayCell Line/SystemMeasurementResultReference
Integrin Binding AssaySolubilized α1β1 integrin and collagen type IVIC500.8 nM[6]
Endothelial Cell Proliferation (BrdUrd assay)dHMVECInhibition of proliferation induced by 2% FBS, hrVEGF, and vpVEGFPotent inhibitor[2]
Cytotoxicity AssayHMVEC-D cellsCell viabilityNo cytotoxic activity observed.[1][4]
Apoptosis AssayEndothelial cellsCaspase activationInduces caspase-dependent apoptosis.[2][7]
Apoptosis AssayS-180 sarcoma cells in vivoCaspase 3, 5, 8, 9 expressionNo effect on caspase levels detected.[1]

Signaling Pathway and Mechanism of Action

This compound's anti-tumor activity is primarily attributed to its inhibition of the α1β1 integrin on endothelial cells. This interaction disrupts downstream signaling pathways crucial for angiogenesis. The binding of this compound to α1β1 integrin blocks the adhesion of endothelial cells to collagen IV, a major component of the basement membrane.[1] This disruption inhibits endothelial cell proliferation, migration, and the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[2][6] Some studies suggest that this inhibition of α1β1 integrin can also induce a pro-apoptotic signal in endothelial cells in a caspase-dependent manner.[2][7]

Obtustatin_Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_tumor_microenvironment Tumor Microenvironment This compound This compound integrin α1β1 Integrin This compound->integrin Inhibits collagen Collagen IV integrin->collagen Blocks Binding proliferation Cell Proliferation (e.g., via Erk1/2 MAPK) integrin->proliferation Inhibits migration Cell Migration integrin->migration Inhibits apoptosis Apoptosis (Caspase-dependent) integrin->apoptosis Induces collagen->integrin angiogenesis Angiogenesis tumor_growth Tumor Growth angiogenesis->tumor_growth Supports VEGF VEGF VEGF->angiogenesis Stimulates FGF2 FGF2 FGF2->angiogenesis Stimulates

Caption: Proposed signaling pathway for this compound's anti-angiogenic and anti-tumor effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the preliminary studies of this compound.

In Vivo Tumor Models

1. Sarcoma S-180 Mouse Model:

  • Animal Model: Mice (specific strain often not detailed in summaries).

  • Tumor Induction: Subcutaneous injection of Sarcoma S-180 cells into the right axilla of the mice.[1]

  • Treatment: Administration of this compound (dosage and route not always specified, compared against a PBS control).[1]

  • Endpoint: After a set period, mice are euthanized, and tumors are excised and weighed.[1]

  • Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor weight of the this compound-treated group to the control group.[1]

2. Melanoma Mouse Models (B16F10 and MV3):

  • Animal Models: Syngeneic mice for B16F10 cells and nude mice for human MV3 cells.[2]

  • Tumor Induction: Subcutaneous injection of melanoma cells.

  • Treatment: Intravenous administration of this compound at varying dosages (e.g., 2.5 mg/kg and 5 mg/kg).[2]

  • Endpoint: Monitoring of tumor size and weight at the end of the experiment.[2]

  • Analysis: Comparison of tumor growth between treated and control groups.[2]

In Vivo Angiogenesis Assay

Chick Embryo Chorioallantoic Membrane (CAM) Assay:

  • Model: 10-day-old chick embryos.[1][6]

  • Procedure:

    • A window is created in the eggshell to expose the CAM.

    • Discs containing a stimulator of angiogenesis, such as Fibroblast Growth Factor 2 (FGF2), are placed on the CAM.[1][5]

    • This compound is applied to the discs.

  • Endpoint: After a defined incubation period, the CAM is observed.

  • Analysis: The number of new blood vessel branch points is counted to determine an angiogenesis index.[6] The inhibition is calculated relative to the FGF2-stimulated control.[1]

In Vitro Assays

1. Cell Viability/Proliferation Assay (e.g., IncuCyte System or BrdUrd Assay):

  • Cells: Human Dermal Microvascular Endothelial Cells (HMVEC-D).[1]

  • Procedure:

    • Cells are seeded in culture plates.

    • Cells are treated with various concentrations of this compound in the presence of growth stimuli like Fetal Bovine Serum (FBS) or Vascular Endothelial Growth Factor (VEGF).[2]

    • Cell proliferation is monitored over time using live-cell imaging (IncuCyte) or by measuring the incorporation of BrdUrd.[1][2]

  • Analysis: The rate of cell proliferation in this compound-treated wells is compared to that of untreated controls.

2. Western Blot for Caspase Expression:

  • Sample: Protein lysates from tumor tissues.[1]

  • Procedure:

    • Proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane.

    • The membrane is probed with primary antibodies specific for caspases (e.g., caspase 3, 5, 8, 9).[1]

    • A secondary antibody conjugated to a detection enzyme is used for visualization.

  • Analysis: The levels of caspase expression in treated versus control tumors are compared to assess the induction of apoptosis.[1]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Endothelial Cell Culture (e.g., HMVEC-D) proliferation_assay Proliferation Assay (BrdUrd / IncuCyte) cell_culture->proliferation_assay Treat with this compound + Growth Factors apoptosis_assay_invitro Apoptosis Assay cell_culture->apoptosis_assay_invitro Treat with this compound animal_model Select Animal Model (e.g., Mouse, Chick Embryo) tumor_induction Tumor Cell Implantation (for mouse models) animal_model->tumor_induction cam_assay CAM Assay Setup (for chick embryos) animal_model->cam_assay treatment Administer this compound tumor_induction->treatment cam_assay->treatment tumor_measurement Measure Tumor Growth treatment->tumor_measurement tissue_analysis Excise Tumors for Analysis (e.g., Western Blot) tumor_measurement->tissue_analysis start This compound start->cell_culture start->animal_model

Caption: A generalized experimental workflow for evaluating the anti-tumor activity of this compound.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound is a promising candidate for anti-cancer therapy due to its potent and specific anti-angiogenic activity.[1] Its mechanism of action, centered on the inhibition of α1β1 integrin, presents a targeted approach to disrupting the tumor microenvironment.[3][4] Future research should focus on comprehensive dose-response studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of preclinical tumor models. Further investigation into the precise molecular signaling downstream of α1β1 integrin inhibition will also be critical for optimizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vivo Angiogenesis Assays Using Obtustatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-angiogenic properties of obtustatin, a potent and selective inhibitor of α1β1 integrin, using common in vivo angiogenesis assays. This compound, a 41-amino acid disintegrin isolated from the venom of the viper Vipera lebetina obtusa, has demonstrated significant potential in inhibiting neovascularization, a critical process in tumor growth and metastasis.[1][2]

Introduction to this compound's Anti-Angiogenic Activity

This compound exerts its anti-angiogenic effects by specifically targeting the α1β1 integrin, a collagen receptor expressed on endothelial cells.[3] By inhibiting the interaction of α1β1 integrin with collagen IV, a major component of the basement membrane, this compound disrupts endothelial cell adhesion, migration, and proliferation, which are essential steps in the formation of new blood vessels.[1][4] This targeted mechanism makes this compound a valuable tool for angiogenesis research and a potential candidate for anti-cancer therapies.[2][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the anti-angiogenic effects of this compound in various in vivo models.

Table 1: Efficacy of this compound in the Chick Chorioallantoic Membrane (CAM) Assay

Angiogenesis StimulatorThis compound ConcentrationIncubation TimeObserved EffectReference
bFGF (400 ng/egg)90 µM72 hoursSignificant reduction in the number of new vessels (<15 µm diameter) growing radially towards the stimulus.[4]
FGF2Not specifiedNot specifiedPotent inhibition of FGF2-stimulated angiogenesis.[1]

Table 2: Anti-Tumor and Anti-Angiogenic Efficacy of this compound in Mouse Models

Mouse ModelTumor TypeThis compound TreatmentDuration of TreatmentObserved EffectReference
Syngeneic Lewis Lung CarcinomaLewis Lung CarcinomaTherapeutic treatment of established tumors1 weekReduced tumor sizes by up to 50%.[1]
Nude MiceMV3 Human MelanomaIntravenous administrationNot specifiedCompletely blocked cancer growth.[3]
Syngeneic B16F10Mouse MelanomaNot specifiedNot specifiedSignificantly reduced tumor development.[3]

Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used, robust, and cost-effective in vivo model to study angiogenesis.[5][6] The highly vascularized chorioallantoic membrane of the developing chick embryo provides an ideal system to observe the formation of new blood vessels and the effects of anti-angiogenic compounds.[5][7]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile phosphate-buffered saline (PBS)

  • Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF) as an angiogenic stimulus

  • This compound solution (e.g., 90 µM in sterile PBS)

  • Silicone rings or gelatin sponges

  • Stereomicroscope

  • Image analysis software

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Windowing the Eggshell: On embryonic day 3 (E3), create a small hole at the blunt end of the egg and aspirate 2-3 ml of albumen to detach the CAM from the shell. On E4, carefully cut a small window (approximately 1 cm²) in the shell over the CAM.

  • Application of Stimulus and this compound: On embryonic day 10 (E10), place a sterile silicone ring or a gelatin sponge on the CAM.[4]

    • Control Group: Apply the angiogenic stimulus (e.g., 400 ng/egg of bFGF) within the ring or onto the sponge.[4]

    • Treatment Group: Co-administer the angiogenic stimulus and this compound (e.g., 90 µM) within the ring or onto the sponge.[4]

  • Incubation and Observation: Seal the window with sterile tape and return the eggs to the incubator for 72 hours.[4]

  • Quantification of Angiogenesis: After the incubation period, observe the CAM under a stereomicroscope. Capture images of the area within and around the ring/sponge. Quantify the number of new blood vessels (<15 µm in diameter) growing radially towards the application site.[4] Statistical analysis, such as an unpaired t-test, can be used to compare the control and treatment groups.[4]

Matrigel Plug Assay

The Matrigel plug assay is a common method to assess in vivo angiogenesis in rodents.[8][9] Matrigel, a basement membrane extract, is mixed with an angiogenic stimulus and injected subcutaneously, where it forms a solid plug that supports the ingrowth of new blood vessels.[8][9]

Materials:

  • Matrigel (growth factor reduced)

  • Angiogenic stimulus (e.g., bFGF or VEGF)

  • This compound

  • Mice (e.g., C57BL/6 or nude mice)

  • Sterile, ice-cold syringes and needles

  • Hemoglobin assay kit or immunohistochemistry reagents (e.g., anti-CD31 antibody)

Procedure:

  • Preparation of Matrigel Mixture: On ice, mix Matrigel with the angiogenic stimulus (e.g., 150 ng/mL bFGF) and either this compound (treatment group) or vehicle control (e.g., PBS). Keep all reagents and mixtures on ice to prevent premature gelation of the Matrigel.[8]

  • Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.[8]

  • Plug Excision: After a predetermined time (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.[10]

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a commercially available kit. The amount of hemoglobin is proportional to the extent of vascularization.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section.[10] Stain the sections with an endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize blood vessels. Quantify the vessel density using image analysis software.[10]

Corneal Micropocket Assay

The corneal micropocket assay utilizes the naturally avascular cornea of a rodent as a canvas to observe angiogenesis.[11][12] A pellet containing an angiogenic stimulator is implanted into a surgically created pocket in the cornea, and the subsequent vessel growth from the limbus is quantified.[11][13]

Materials:

  • Rodents (e.g., mice or rats)

  • Anesthetic agents

  • Surgical microscope

  • Fine surgical instruments

  • Hydron (poly-HEMA)

  • Sucralfate

  • Angiogenic stimulus (e.g., bFGF or VEGF)

  • This compound

  • Slit-lamp biomicroscope

Procedure:

  • Pellet Preparation: Prepare slow-release pellets by mixing the angiogenic stimulus, sucralfate, and hydron.[11] For the treatment group, incorporate this compound into the pellet mixture.

  • Corneal Pocket Creation: Anesthetize the animal and, under a surgical microscope, create a small, mid-stromal pocket in the cornea using a fine needle or blade.[13]

  • Pellet Implantation: Carefully insert the prepared pellet into the corneal pocket.[11][13]

  • Observation and Quantification: Observe the eyes daily using a slit-lamp biomicroscope. Measure the length and clock hours of vessel ingrowth from the limbus towards the pellet over several days (typically 5-6 days for bFGF or VEGF).[11] The angiogenic response can be quantified by calculating the area of neovascularization.

Signaling Pathways and Experimental Workflows

Obtustatin_Signaling_Pathway This compound's Mechanism of Action This compound This compound Integrin α1β1 Integrin This compound->Integrin Inhibits Angiogenesis Angiogenesis (Inhibited) This compound->Angiogenesis Ultimately Inhibits Collagen Collagen IV (Basement Membrane) Integrin->Collagen Binds to Adhesion Adhesion Integrin->Adhesion EndothelialCell Endothelial Cell EndothelialCell->Integrin Expresses Migration Migration Adhesion->Migration Proliferation Proliferation Migration->Proliferation Proliferation->Angiogenesis

Caption: Mechanism of this compound's anti-angiogenic activity.

CAM_Assay_Workflow Chick Chorioallantoic Membrane (CAM) Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Incubate 1. Incubate Fertilized Eggs (37°C) Window 2. Create Window in Eggshell (E3-E4) Incubate->Window Apply 3. Apply Stimulus ± this compound (E10) Window->Apply Incubate2 4. Incubate for 72 hours Apply->Incubate2 Observe 5. Observe and Image CAM Incubate2->Observe Quantify 6. Quantify New Blood Vessels Observe->Quantify

Caption: Workflow for the CAM angiogenesis assay.

Matrigel_Plug_Assay_Workflow Matrigel Plug Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mix 1. Mix Matrigel, Stimulus and this compound on Ice Inject 2. Subcutaneously Inject Mixture into Mouse Mix->Inject Incubate 3. Allow Plug Formation and Vascularization (7-14 days) Inject->Incubate Excise 4. Excise Matrigel Plug Incubate->Excise Quantify 5. Quantify Angiogenesis (Hemoglobin or IHC) Excise->Quantify

Caption: Workflow for the Matrigel plug assay.

References

Application Notes and Protocols for Obtustatin Treatment in In Vivo Melanoma Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of obtustatin, a potent and selective α1β1 integrin inhibitor, in preclinical in vivo studies of melanoma. The protocols are based on established research demonstrating the anti-angiogenic and oncostatic effects of this compound in mouse models of melanoma.

Introduction

This compound, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, is a highly selective inhibitor of α1β1 integrin.[1][2] This integrin is expressed on endothelial cells and plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3] By targeting α1β1 integrin, this compound effectively inhibits angiogenesis, leading to a reduction in tumor growth.[1][3][4] Its mechanism of action involves the induction of apoptosis in endothelial cells in a caspase-dependent manner.[3][4]

Key Applications

  • Investigation of anti-angiogenic therapies in melanoma.

  • Preclinical evaluation of α1β1 integrin inhibitors.

  • Studies on the role of the tumor microenvironment in melanoma progression.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in murine models of melanoma.

Table 1: Efficacy of this compound in B16F10 Syngeneic Mouse Melanoma Model [3]

Dosage (mg/kg)Administration RouteTreatment ScheduleTumor Growth Inhibition
5Intravenous (i.v.)Every other day~65%
2.5Intravenous (i.v.)Every other day~40%
5Intraperitoneal (i.p.)Not specifiedSlight to no significant suppression
2.5Intraperitoneal (i.p.)Not specifiedNo effect

Table 2: Efficacy of this compound in Human MV3 Melanoma Xenograft Model (Nude Mice) [3][4]

Dosage (mg/kg)Administration RouteTreatment ScheduleOutcome
Not specifiedIntravenous (i.v.)Not specifiedComplete blockage of cancer growth

Experimental Protocols

Materials
  • This compound (lyophilized powder)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • B16F10 mouse melanoma cells or other suitable melanoma cell line

  • Syngeneic mice (e.g., C57BL/6 for B16F10 cells) or immunodeficient mice (e.g., nude mice for human melanoma xenografts)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic agent for animal procedures

  • Tissue culture reagents

Preparation of this compound Solution
  • Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile PBS.

  • Gently vortex to ensure complete dissolution.

  • Filter-sterilize the this compound solution through a 0.22 µm syringe filter into a sterile tube.

  • Prepare final dilutions for injection using sterile PBS. The final injection volume will depend on the mouse weight and the desired dosage. For a 20g mouse receiving a 5 mg/kg dose, the required amount of this compound is 0.1 mg.

In Vivo Melanoma Tumor Model and this compound Treatment
  • Cell Culture and Implantation:

    • Culture B16F10 melanoma cells (or other chosen cell line) under standard conditions.

    • Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., approximately 0.08 cm³).[2]

    • Measure tumor dimensions (length and width) every other day using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) x 0.52.[2]

  • This compound Administration:

    • Randomize mice into treatment and control groups.

    • Begin treatment when tumors have reached the desired size. For example, treatment can start on day 4 post-implantation.[3]

    • Administer this compound intravenously (via the tail vein) at the desired dosage (e.g., 2.5 or 5 mg/kg).

    • Administer an equal volume of sterile PBS to the control group.

    • Continue treatment every other day for a specified period (e.g., until day 12 post-implantation).[3]

  • Endpoint and Analysis:

    • Continue monitoring tumor growth and animal well-being throughout the study.

    • At the end of the experiment (e.g., day 18), euthanize the mice.[3]

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for angiogenesis markers like CD31) or snap-frozen for molecular analysis.

Visualizations

Signaling Pathway of this compound's Anti-Angiogenic Effect

Obtustatin_Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_tumor_microenvironment Tumor Microenvironment This compound This compound integrin α1β1 Integrin This compound->integrin Inhibits caspase8 Caspase-8 Activation integrin->caspase8 Leads to apoptosis Apoptosis caspase8->apoptosis angiogenesis Angiogenesis apoptosis->angiogenesis Inhibits tumor_growth Tumor Growth angiogenesis->tumor_growth Supports

Caption: this compound inhibits α1β1 integrin, leading to caspase-8 activation and endothelial cell apoptosis, thereby suppressing angiogenesis and tumor growth.

Experimental Workflow for In Vivo this compound Treatment

Experimental_Workflow start Start: Melanoma Cell Culture implant Subcutaneous Implantation of Melanoma Cells into Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Control and Treatment Groups tumor_growth->randomize treatment Administer this compound (i.v.) or PBS (Control) Every Other Day randomize->treatment monitor Monitor Tumor Volume and Animal Health treatment->monitor monitor->treatment Repeat Treatment Cycle endpoint Endpoint: Euthanize Mice and Excise Tumors monitor->endpoint analysis Tumor Weight Measurement and Histological/Molecular Analysis endpoint->analysis

References

Application of Obtustatin in 3D Tumor Spheroid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, is a potent and selective inhibitor of α1β1 integrin.[1][2][3][4] Unlike many other disintegrins, this compound does not contain the common RGD (arginine-glycine-aspartate) sequence, instead utilizing a KTS (lysine-threonine-serine) motif in its active loop.[1][2][3][4] Its high specificity for α1β1 integrin, a key receptor for collagen IV, makes it a valuable tool for investigating cellular processes involving this integrin, such as angiogenesis, cell migration, and tumor progression.[1][5] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures, as they better mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors.[6][7][8][9] This document provides detailed application notes and protocols for studying the effects of this compound in 3D tumor spheroid models.

Mechanism of Action

This compound selectively binds to α1β1 integrin, thereby inhibiting its interaction with collagen IV, a major component of the basement membrane.[1] This inhibition has been shown to have a potent anti-angiogenic effect by blocking the proliferation and inducing apoptosis in microvascular endothelial cells.[1][5] The administration of this compound has been demonstrated to significantly reduce tumor development in preclinical animal models, including melanoma and Lewis lung carcinoma.[1][3][4][5] The mechanism of its oncostatic effect is primarily attributed to the inhibition of tumor-associated neovascularization.[5]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's activity. These values can serve as a reference for designing experiments in 3D tumor spheroid models.

ParameterValueCell/SystemReference
IC50 (α1β1 integrin binding to collagen IV) 2 nMCell-free assay[1]
IC50 (solubilized α1β1 integrin binding to collagen IV) 0.8 nMCell-free assay[3]
Tumor Development Reduction (Lewis Lung Carcinoma) ~50%Syngeneic mouse model[3][4]
Tumor Development Reduction (Sarcoma) 30%In vivo model[2]

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes a general method for generating tumor spheroids using the liquid overlay technique, which is compatible with high-throughput screening.

Materials:

  • Cancer cell line of choice (e.g., HT-29, A549, MCF7, DU 145)[10]

  • Complete cell culture medium

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counter

Procedure:

  • Culture cancer cells to 70-80% confluency in standard tissue culture flasks.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin and centrifuge the cell suspension.

  • Resuspend the cell pellet in complete medium and perform a cell count to determine viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well).[10]

  • Add 100 µL of the cell suspension to each well of a 96-well ULA plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.[11]

  • Incubate the plate at 37°C and 5% CO2. Spheroid formation can be observed within 24-72 hours.[10]

Protocol 2: this compound Treatment and Spheroid Viability Assay

This protocol outlines the treatment of established spheroids with this compound and the subsequent assessment of cell viability.

Materials:

  • Pre-formed tumor spheroids (from Protocol 1)

  • This compound (reconstituted in an appropriate buffer)

  • Complete cell culture medium

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer or plate reader

Procedure:

  • After 48-72 hours of incubation, when spheroids have formed, prepare serial dilutions of this compound in complete medium.

  • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound dilution or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the 3D cell viability reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).[10]

  • Mix the contents by gentle shaking or pipetting.

  • Incubate for the recommended time to allow for cell lysis and signal stabilization.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control spheroids.

Protocol 3: Spheroid Invasion Assay

This protocol assesses the effect of this compound on the invasive potential of tumor spheroids embedded in an extracellular matrix.

Materials:

  • Pre-formed tumor spheroids

  • This compound

  • Basement membrane extract (e.g., Matrigel® or Geltrex™) or Collagen I

  • 24-well plate

  • Complete cell culture medium

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane extract or prepare a collagen I solution on ice.

  • Gently collect the pre-formed spheroids and resuspend them in the cold extracellular matrix solution containing different concentrations of this compound or a vehicle control.

  • Pipette 40 µL of the spheroid-matrix suspension into the center of each well of a pre-chilled 24-well plate.[12]

  • Incubate the plate at 37°C for 30 minutes to allow for polymerization of the matrix.[12]

  • Carefully add 500 µL of complete medium (with or without this compound) to each well.

  • Image the spheroids at time 0 and at subsequent time points (e.g., 24, 48, 72 hours) using an inverted microscope.

  • Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.

Visualizations

experimental_workflow cluster_spheroid_formation Spheroid Formation cluster_treatment_analysis Treatment & Analysis cell_culture 1. 2D Cell Culture cell_harvest 2. Cell Harvesting cell_culture->cell_harvest cell_seeding 3. Seeding in ULA Plate cell_harvest->cell_seeding spheroid_formation 4. Spheroid Formation (48-72h) cell_seeding->spheroid_formation obtustatin_treatment 5. This compound Treatment spheroid_formation->obtustatin_treatment viability_assay 6a. Viability Assay obtustatin_treatment->viability_assay invasion_assay 6b. Invasion Assay obtustatin_treatment->invasion_assay imaging_analysis 7. Imaging & Data Analysis viability_assay->imaging_analysis invasion_assay->imaging_analysis

Caption: Experimental workflow for studying this compound in 3D tumor spheroids.

obtustatin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm integrin α1β1 Integrin proliferation Endothelial Cell Proliferation integrin->proliferation Inhibits apoptosis Apoptosis (Caspase-dependent) integrin->apoptosis Induces This compound This compound This compound->integrin Binds & Inhibits collagen Collagen IV collagen->integrin Blocked Interaction angiogenesis Angiogenesis proliferation->angiogenesis Leads to apoptosis->angiogenesis Inhibits

References

Determining the IC50 of Obtustatin for α1β1 Integrin Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of obtustatin, a potent and selective disintegrin, against α1β1 integrin. The provided methodologies are based on established in vitro assays and are intended to guide researchers in pharmacology, cell biology, and drug discovery in assessing the inhibitory activity of this compound and similar compounds.

Introduction

This compound, a 41-amino acid peptide isolated from the venom of the Vipera lebetina obtusa viper, is a highly selective inhibitor of α1β1 integrin.[1][2][3] This integrin, a receptor for collagen IV, plays a crucial role in angiogenesis, cell proliferation, and tumor development.[1][4][5] Unlike many other disintegrins, this compound contains a KTS (lysine-threonine-serine) motif in its active loop instead of the more common RGD sequence.[1][2][3] Its high potency and selectivity make it a valuable tool for studying α1β1 integrin function and a potential therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer.[4][5]

The determination of the IC50 value is a critical step in characterizing the inhibitory potential of compounds like this compound. This value represents the concentration of the inhibitor required to reduce the activity of its target by 50%. This document outlines two primary methodologies to determine the IC50 of this compound for α1β1 integrin: a cell-free solid-phase binding assay and a cell-based adhesion assay.

Quantitative Data Summary

The inhibitory potency of this compound against α1β1 integrin has been determined in several studies. The reported IC50 values vary slightly depending on the experimental setup and the specific ligand used for α1β1 integrin binding.

Assay TypeLigandReported IC50 (nM)Reference
Cell-Free Binding AssayCollagen Type IV0.8[1]
Cell-Free Binding AssayCollagen Type IV2[2][5]
Cell-Free Binding AssayCollagen Type I0.5[5]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by directly binding to α1β1 integrin, thereby blocking its interaction with extracellular matrix (ECM) proteins, primarily collagen IV. This disruption of the integrin-ligand interaction inhibits downstream signaling pathways that are crucial for cell survival, proliferation, and migration. In endothelial cells, this inhibition can lead to the induction of apoptosis in a caspase-dependent manner, contributing to its anti-angiogenic effects.[2][4]

Obtustatin_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm CollagenIV Collagen IV Integrin α1β1 Integrin CollagenIV->Integrin Binds Downstream Downstream Signaling (e.g., FAK, MAPK) Integrin->Downstream Activates Apoptosis Apoptosis Integrin->Apoptosis Induces (when blocked) Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits This compound This compound This compound->Integrin Inhibits Binding

Caption: Mechanism of α1β1 integrin inhibition by this compound.

Experimental Protocols

The following are detailed protocols for determining the IC50 of this compound.

Cell-Free Solid-Phase Binding Assay

This assay measures the direct inhibition of purified or solubilized α1β1 integrin binding to its ligand (e.g., collagen IV) coated on a microplate.

Materials:

  • Purified or solubilized human α1β1 integrin

  • This compound (lyophilized)

  • Human collagen type IV

  • 96-well microplates (high-binding)

  • Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., Tris-buffered saline with 1 mM MnCl2 or MgCl2/CaCl2)

  • Primary antibody against α1 or β1 integrin subunit

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Plate Coating:

    • Dilute collagen type IV to 10 µg/mL in PBS.

    • Add 100 µL of the collagen solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the wells three times with 200 µL of PBS.

  • Blocking:

    • Add 200 µL of 1% BSA in PBS to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with 200 µL of Assay Buffer.

  • Inhibition Reaction:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In separate tubes, pre-incubate a constant concentration of solubilized α1β1 integrin with the various concentrations of this compound for 30 minutes at room temperature.

    • Add 100 µL of the integrin/obtustatin mixture to the corresponding wells of the collagen-coated plate. Include a control with no this compound.

    • Incubate for 2-3 hours at room temperature with gentle agitation.

  • Detection:

    • Wash the wells three times with 200 µL of Assay Buffer.

    • Add 100 µL of the primary antibody (diluted in Assay Buffer with 1% BSA) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with 200 µL of Assay Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer with 1% BSA) to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the wells five times with 200 µL of Assay Buffer.

  • Data Acquisition:

    • Add 100 µL of TMB substrate to each well.

    • Incubate until sufficient color development (typically 15-30 minutes).

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no integrin).

    • Normalize the data to the control (no this compound) as 100% binding.

    • Plot the percentage of binding against the log concentration of this compound.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Cell_Free_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Inhibition Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Collagen IV p2 Block with BSA p1->p2 r3 Add Mixture to Coated Plate p2->r3 r1 Prepare this compound Serial Dilutions r2 Pre-incubate α1β1 with this compound r1->r2 r2->r3 d1 Wash Plate r3->d1 d2 Add Primary Antibody d1->d2 d3 Add HRP-Secondary Antibody d2->d3 d4 Add TMB Substrate d3->d4 a1 Read Absorbance at 450 nm d4->a1 a2 Calculate % Inhibition a1->a2 a3 Plot Dose-Response Curve & Determine IC50 a2->a3

Caption: Workflow for the cell-free solid-phase binding assay.

Cell-Based Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of cells expressing α1β1 integrin to a collagen-coated surface.

Materials:

  • Cells expressing α1β1 integrin (e.g., human microvascular endothelial cells - dHMVEC)

  • Cell culture medium

  • This compound (lyophilized)

  • Human collagen type IV

  • 96-well tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM or 5-(chloromethyl)fluorescein diacetate (CMFDA)

  • Fluorescence plate reader

Protocol:

  • Plate Coating and Blocking:

    • Follow steps 1 and 2 from the Cell-Free Solid-Phase Binding Assay protocol to coat and block the 96-well plate with collagen IV.

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation buffer.

    • Wash the cells with serum-free medium and resuspend to a concentration of 1 x 10^6 cells/mL in serum-free medium containing 0.1% BSA.

  • Cell Labeling:

    • Add Calcein-AM or CMFDA to the cell suspension at a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells twice with serum-free medium to remove excess dye.

    • Resuspend the labeled cells in serum-free medium with 0.1% BSA.

  • Inhibition of Adhesion:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add 50 µL of the cell suspension to each well of a separate (non-coated) 96-well plate.

    • Add 50 µL of the this compound dilutions to the corresponding wells containing cells. Include a control with no this compound.

    • Pre-incubate the cells with this compound for 30 minutes at 37°C.

  • Adhesion Assay:

    • Transfer 100 µL of the cell/obtustatin mixture to the corresponding wells of the collagen-coated and blocked plate.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Read the fluorescence of the adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM/CMFDA).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the control (no this compound) as 100% adhesion.

    • Plot the percentage of adhesion against the log concentration of this compound.

    • Determine the IC50 value using a non-linear regression curve fit.

Cell_Adhesion_Assay_Workflow cluster_prep Plate & Cell Preparation cluster_inhibition Inhibition Step cluster_adhesion Adhesion & Quantification cluster_analysis Data Analysis p1 Coat Plate with Collagen IV & Block p2 Harvest & Label Cells with Fluorescent Dye i1 Pre-incubate Labeled Cells with this compound Dilutions p2->i1 ad1 Add Cell/Obtustatin Mixture to Coated Plate i1->ad1 ad2 Incubate to Allow Adhesion ad1->ad2 ad3 Wash to Remove Non-adherent Cells ad2->ad3 ad4 Read Fluorescence ad3->ad4 an1 Calculate % Adhesion ad4->an1 an2 Plot Dose-Response Curve & Determine IC50 an1->an2

Caption: Workflow for the cell-based adhesion assay.

Conclusion

The protocols described provide robust methods for determining the IC50 of this compound against α1β1 integrin. The cell-free assay offers a direct measure of the inhibitor's effect on the protein-ligand interaction, while the cell-based assay provides insights into its activity in a more physiologically relevant context. Accurate determination of the IC50 is fundamental for the continued investigation of this compound as a selective pharmacological tool and as a potential anti-angiogenic therapeutic.

References

Obtustatin: A Potent and Selective Tool for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Obtustatin, a 41-amino acid disintegrin isolated from the venom of the viper Vipera lebetina obtusa, is a highly potent and selective inhibitor of α1β1 integrin.[1][2][3] Unlike many other disintegrins, this compound lacks the common RGD (arginine-glycine-aspartic acid) sequence, instead utilizing a KTS (lysine-threonine-serine) motif to exert its biological activity.[1][3][4] Its specificity for α1β1 integrin, a key receptor for collagen IV on endothelial cells, makes this compound an invaluable tool for investigating the mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.[1][2][5]

These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its anti-angiogenic effects, and detailed protocols for its use in key angiogenesis assays.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of α1β1 integrin binding to its ligand, collagen IV, a major component of the vascular basement membrane.[1][4] This interaction is crucial for endothelial cell adhesion, migration, and proliferation during the formation of new blood vessels. By blocking this binding, this compound disrupts these fundamental angiogenic processes.[1][5] Furthermore, studies have shown that this compound can induce apoptosis in endothelial cells through a caspase-dependent pathway, specifically involving caspase 8 activation.[5]

Obtustatin_Mechanism_of_Action cluster_ec Endothelial Cell Integrin_a1b1 α1β1 Integrin Proliferation Proliferation Integrin_a1b1->Proliferation Migration Migration Integrin_a1b1->Migration Survival Survival Integrin_a1b1->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits Caspase8 Caspase 8 Apoptosis->Caspase8 via This compound This compound This compound->Integrin_a1b1 Inhibits This compound->Apoptosis Induces Collagen_IV Collagen IV Collagen_IV->Integrin_a1b1 Binds

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

The anti-angiogenic activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell/SystemCommentsReference
IC₅₀ (α1β1 binding to Collagen IV)0.8 nMCell-free assayHighly potent and selective inhibition.[4][6]
IC₅₀ (α1β1 binding to Collagen IV)2 nMK562 cells expressing α1β1Demonstrates potent cellular activity.[1][7]
Inhibition of Endothelial Cell ProliferationPotentdHMVECInduced by 2% FBS, hrVEGF, and vpVEGF.[5]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound

ModelTreatmentOutcomeCommentsReference
Chicken Chorioallantoic Membrane (CAM) Assay5 µg this compound~80% inhibition of FGF2-stimulated angiogenesisDemonstrates potent in vivo anti-angiogenic effect.[8]
Chicken Chorioallantoic Membrane (CAM) AssayThis compoundSignificant reduction in MV3 melanoma-induced angiogenesisEffective against tumor-induced angiogenesis.[5]
Lewis Lung Carcinoma (syngeneic mouse model)This compound~50% reduction in tumor developmentShows in vivo anti-tumor efficacy.[3][8][9]
B16F10 Melanoma (syngeneic mouse model)2.5 mg/kg and 5 mg/kg i.v. every other daySignificant reduction in tumor developmentDose-dependent anti-tumor effect.[2][5]
MV3 Human Melanoma (nude mice)5 mg/kg i.v. every other dayComplete blockage of tumor growthPotent therapeutic effect observed.[2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in angiogenesis research.

Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is a well-established model to assess the effect of compounds on neovascularization.

CAM_Assay_Workflow Start Fertilized Chicken Eggs Incubate Incubate eggs for 3 days Start->Incubate Window Create a window in the eggshell Incubate->Window Disc Apply a filter disc containing angiogenic stimulator (e.g., FGF2) and this compound or control Window->Disc Reincubate Re-incubate for 48-72 hours Disc->Reincubate Observe Observe and quantify blood vessel formation under a microscope Reincubate->Observe Analyze Analyze data (e.g., angiogenesis index, fractal dimension) Observe->Analyze End Conclusion on Anti-Angiogenic Effect Analyze->End

Caption: Workflow for the CAM Assay.

Materials:

  • Fertilized chicken eggs

  • Egg incubator (37°C, 60% humidity)

  • Sterile scissors or Dremel tool

  • Sterile forceps

  • Filter paper discs (e.g., Whatman No. 1)

  • Angiogenic stimulator (e.g., FGF2, VEGF)

  • This compound

  • Control vehicle (e.g., PBS)

  • Stereomicroscope with a camera

Protocol:

  • Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.

  • On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.

  • Prepare sterile filter paper discs. For the treatment group, impregnate discs with a solution of an angiogenic stimulator (e.g., 1 µg/mL FGF2) and this compound (e.g., 5 µ g/disc ). For the control group, use the angiogenic stimulator with the vehicle control.

  • Gently place the discs on the CAM.

  • Seal the window with sterile tape and re-incubate the eggs for an additional 48-72 hours.

  • After the incubation period, observe the area around the filter discs under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the disc or by using image analysis software to measure vessel density and length.[5][8]

In Vivo Tumor Growth Inhibition Studies

Mouse models are critical for evaluating the anti-tumor efficacy of this compound.

Tumor_Model_Workflow Start Tumor Cell Inoculation Tumor_Growth Allow tumors to establish and reach a palpable size Start->Tumor_Growth Grouping Randomize animals into treatment and control groups Tumor_Growth->Grouping Treatment Administer this compound (e.g., i.v.) or vehicle control according to a defined schedule Grouping->Treatment Monitoring Monitor tumor volume and animal body weight regularly Treatment->Monitoring Endpoint At the end of the study, sacrifice animals and excise tumors Monitoring->Endpoint Analysis Measure final tumor weight and perform histological/immunohistochemical analysis Endpoint->Analysis End Conclusion on Anti-Tumor Efficacy Analysis->End

Caption: Workflow for In Vivo Tumor Studies.

Materials:

  • Immunocompromised or syngeneic mice (strain dependent on the tumor cell line)

  • Tumor cells (e.g., B16F10 melanoma, MV3 human melanoma)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • This compound

  • Vehicle control (e.g., PBS)

Protocol:

  • Subcutaneously inoculate a suspension of tumor cells (e.g., 1 x 10⁶ B16F10 cells) into the flank of each mouse.[5]

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign mice to a treatment group (receiving this compound) and a control group (receiving vehicle).

  • Administer this compound intravenously (i.v.) via the tail vein at a predetermined dose and schedule (e.g., 5 mg/kg every other day).[5]

  • Measure tumor dimensions with calipers every 1-2 days and calculate tumor volume using the formula: (width² x length) / 2.

  • Monitor the body weight of the animals as an indicator of toxicity.

  • At the end of the experiment (e.g., after 18 days), euthanize the mice and excise the tumors.[5]

  • Measure the final tumor weight and process the tumors for further analysis, such as immunohistochemistry for blood vessel density (e.g., staining for CD31).

Endothelial Cell Proliferation Assay

This in vitro assay assesses the direct effect of this compound on the proliferation of endothelial cells.

Materials:

  • Dermal human microvascular endothelial cells (dHMVEC) or other relevant endothelial cell line

  • Cell culture medium and supplements (e.g., EGM-2MV)

  • 96-well cell culture plates

  • This compound

  • Proliferation-inducing agonists (e.g., FBS, VEGF)

  • Cell proliferation assay kit (e.g., BrdU, MTS)

Protocol:

  • Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulate cell proliferation by adding an agonist (e.g., 2% FBS or 10 ng/mL VEGF). Include a non-stimulated control.

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Quantify cell proliferation using a suitable assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.

Conclusion

This compound's high potency and selectivity for α1β1 integrin make it an exceptional research tool for dissecting the role of this specific integrin in angiogenesis. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their studies to further elucidate the complexities of blood vessel formation and to explore its potential as a therapeutic agent in angiogenesis-dependent diseases.

References

Application Notes and Protocols for Testing Obtustatin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for testing the efficacy of obtustatin, a potent and selective inhibitor of α1β1 integrin. The protocols outlined below are intended to assist in the evaluation of this compound's anti-angiogenic and anti-tumor activities.

This compound, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, uniquely targets α1β1 integrin.[1][2][3] Unlike many other disintegrins that contain an RGD (Arginine-Glycine-Aspartic acid) sequence, this compound possesses a KTS (Lysine-Threonine-Serine) motif in its active loop.[1][3] This specificity makes it a valuable tool for investigating the role of α1β1 integrin in various physiological and pathological processes, particularly angiogenesis and tumor progression.

The primary mechanism of this compound's action is the inhibition of the interaction between α1β1 integrin on endothelial cells and collagen IV, a major component of the basement membrane.[2][4] This disruption interferes with endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic effect.[1][5][6] Consequently, this compound has been shown to reduce tumor development in various preclinical models.[1][3][5]

In Vitro Efficacy Testing

Cell Adhesion Assay

This protocol determines the ability of this compound to inhibit the adhesion of cells expressing α1β1 integrin to collagen IV.

Protocol:

  • Coat a 96-well microtiter plate with collagen type IV (10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells with PBS to remove unbound collagen.

  • Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

  • Harvest cells (e.g., human dermal microvascular endothelial cells - HMVEC-d) and resuspend them in serum-free medium.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C.

  • Add the cell-obtustatin suspension to the collagen-coated wells and incubate for 1-2 hours at 37°C.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantify the adherent cells using a suitable method, such as staining with crystal violet or using a fluorescent dye (e.g., Calcein-AM).

  • Measure the absorbance or fluorescence to determine the percentage of cell adhesion relative to a control (no this compound).

Data Presentation:

This compound Concentration (nM)Percent Adhesion Inhibition (%)
0.1
1
10
100
1000
Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells.

Protocol:

  • Seed endothelial cells (e.g., HMVEC-d) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM).

  • Incubate the plate for 24-72 hours.

  • Assess cell proliferation using a standard method, such as MTT, WST-1, or direct cell counting.

  • Measure the absorbance or count the cells to determine the inhibitory effect of this compound on cell proliferation.

Data Presentation:

This compound Concentration (µM)Cell Proliferation (as % of control)
0.01
0.1
1
10
Endothelial Cell Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Protocol:

  • Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.

  • Harvest endothelial cells and resuspend them in a small volume of medium containing varying concentrations of this compound.

  • Seed the cells onto the Matrigel-coated plate.

  • Incubate for 4-18 hours to allow for tube formation.

  • Visualize the tube-like structures using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

Data Presentation:

This compound Concentration (µM)Total Tube Length (µm)Number of Junctions
0 (Control)
0.1
1
10
Apoptosis Assay

This protocol determines if this compound induces apoptosis in endothelial cells.

Protocol:

  • Treat endothelial cells with this compound at effective concentrations determined from proliferation assays.

  • After 24-48 hours, harvest the cells.

  • Assess apoptosis using methods such as:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

    • Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-8, using colorimetric or fluorometric substrates.[5]

    • Western Blotting: Analyze the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins.

Data Presentation:

Treatment% Apoptotic Cells (Annexin V+/PI-)Caspase-3 Activity (Fold Change)
Control1.0
This compound (X µM)

In Vivo Efficacy Testing

Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to assess angiogenesis.

Protocol:

  • Fertilized chicken eggs are incubated for 3-4 days.

  • A small window is created in the eggshell to expose the CAM.

  • A sterile filter paper disc or a carrier sponge containing a pro-angiogenic factor (e.g., FGF2 or VEGF) with or without this compound is placed on the CAM.[4][7]

  • The window is sealed, and the eggs are incubated for another 2-3 days.

  • The CAM is then examined and photographed.

  • The anti-angiogenic effect is quantified by measuring the number and length of newly formed blood vessels in the vicinity of the disc.

Data Presentation:

Treatment GroupNumber of New Blood VesselsAngiogenesis Index
Control (Vehicle)
Pro-angiogenic Factor
Pro-angiogenic Factor + this compound (X µg)
Murine Tumor Models

In vivo anti-tumor efficacy of this compound can be evaluated in various mouse models.

Protocol:

  • Tumor Cell Implantation: Syngeneic or immunodeficient mice are subcutaneously or orthotopically inoculated with tumor cells (e.g., Lewis lung carcinoma, B16F10 melanoma, or S-180 sarcoma).[1][3][4][5]

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., via intravenous or intraperitoneal injection) or a vehicle control.[5] Dosages can range from 2.5 to 5 mg/kg.[5]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Immunohistochemistry: Tumor tissues can be analyzed for microvessel density (e.g., using CD31 staining) and cell proliferation (e.g., using Ki-67 staining) to assess the anti-angiogenic and anti-proliferative effects of this compound in vivo.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day XFinal Tumor Weight (g)Microvessel Density (vessels/field)
Vehicle Control
This compound (X mg/kg)

Signaling Pathway Analysis

This compound's inhibition of α1β1 integrin binding to collagen disrupts downstream signaling pathways crucial for endothelial cell function. The Erk1/Erk2 (p44/42) mitogen-activated protein kinase (MAPK) pathway is a key target.[1]

Protocol for Western Blotting:

  • Starve endothelial cells overnight in serum-free medium.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate the cells with a pro-angiogenic factor like VEGF or FGF2 for a short period (e.g., 10-30 minutes).

  • Lyse the cells and collect protein extracts.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the ratio of p-Erk1/2 to total Erk1/2.

Data Presentation:

Treatmentp-Erk1/2 / Total Erk1/2 Ratio
Control (unstimulated)
VEGF/FGF2 stimulated
VEGF/FGF2 + this compound

Visualizations

Obtustatin_Mechanism_of_Action cluster_0 Endothelial Cell cluster_1 Intracellular Signaling Integrin α1β1 Integrin Erk Erk1/2 Activation Integrin->Erk Activates Collagen Collagen IV (Extracellular Matrix) Collagen->Integrin Binds This compound This compound This compound->Integrin Inhibits Proliferation Cell Proliferation, Migration, Survival Erk->Proliferation Promotes

Caption: this compound's mechanism of action.

Experimental_Workflow_In_Vitro start This compound Efficacy Testing (In Vitro) adhesion Cell Adhesion Assay start->adhesion proliferation Cell Proliferation Assay start->proliferation tube Tube Formation Assay start->tube apoptosis Apoptosis Assay start->apoptosis signaling Signaling Pathway Analysis (Western Blot) start->signaling result1 result1 adhesion->result1 Quantify Adhesion Inhibition result2 result2 proliferation->result2 Measure Proliferation Rate result3 result3 tube->result3 Analyze Tube Formation result4 result4 apoptosis->result4 Determine Apoptotic Rate result5 result5 signaling->result5 Assess Erk1/2 Phosphorylation

Caption: In vitro experimental workflow.

Experimental_Workflow_In_Vivo start This compound Efficacy Testing (In Vivo) cam Chicken Chorioallantoic Membrane (CAM) Assay start->cam tumor Murine Tumor Models start->tumor result1 result1 cam->result1 Quantify Angiogenesis Inhibition step1 step1 tumor->step1 Tumor Implantation step2 step2 step1->step2 This compound Treatment step3 step3 step2->step3 Monitor Tumor Growth result2 result2 step3->result2 Analyze Tumor Weight & Microvessel Density

Caption: In vivo experimental workflow.

References

Troubleshooting & Optimization

preventing obtustatin degradation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of obtustatin in cell culture, with a specific focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 41-amino acid disintegrin peptide originally isolated from the venom of the Vipera lebetina obtusa viper.[1][2][3] It is a potent and highly selective inhibitor of α1β1 integrin.[1][2][3][4] Unlike many other disintegrins, this compound does not contain the common RGD (Arginine-Glycine-Aspartate) sequence, but instead utilizes a KTS (Lysine-Threonine-Serine) motif in its active loop.[2][3] Its mechanism of action involves blocking the binding of α1β1 integrin to its ligand, collagen IV, which is a crucial component of the basement membrane.[2][4] This inhibition disrupts cell adhesion and signaling, leading to anti-angiogenic effects by blocking the proliferation of microvascular endothelial cells and inducing their apoptosis in a caspase-dependent manner.[1][4][5]

Q2: What is the expected stability of this compound in a typical cell culture medium?

A2: The stability of this compound, like other peptides, in cell culture medium has not been extensively documented in publicly available literature. Peptides can be susceptible to degradation by proteases and peptidases present in the culture medium, especially when supplemented with serum.[6][7] Therefore, the half-life of this compound can vary significantly depending on the cell type being used (which may secrete proteases), the concentration and source of serum, and the duration of the experiment. It is highly recommended to empirically determine the stability of this compound in your specific experimental system.

Q3: What are the primary causes of this compound degradation in cell culture?

A3: The primary causes of peptide degradation in a cell culture environment are:

  • Enzymatic Degradation: Proteases and peptidases are the main culprits. These enzymes can be secreted by the cultured cells themselves or introduced as components of animal-derived serum (e.g., Fetal Bovine Serum - FBS).[6][7]

  • Chemical Instability: Although generally more stable, certain amino acid residues can be susceptible to oxidation (e.g., Methionine, Cysteine) or deamidation (e.g., Asparagine, Glutamine) over long incubation periods at 37°C and physiological pH.

  • Physical Instability: Repeated freeze-thaw cycles of stock solutions can lead to peptide degradation. Adsorption to plasticware can also reduce the effective concentration of the peptide in the medium.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following strategies:

  • Use Protease Inhibitor Cocktails: Supplementing your culture medium with a broad-spectrum protease inhibitor cocktail can significantly reduce enzymatic degradation.

  • Reduce Serum Concentration or Use Serum-Free Medium: If your cell line can be maintained in low-serum or serum-free conditions, this will drastically reduce the concentration of exogenous proteases.

  • Minimize Incubation Time: Design experiments with the shortest effective incubation time for this compound.

  • Prepare Fresh Solutions: Reconstitute and dilute this compound immediately before use. Avoid long-term storage of diluted solutions at 4°C. For stock solutions, aliquot and store at -80°C to avoid freeze-thaw cycles.

  • Include Controls: Always include appropriate controls to assess the activity of this compound over the course of your experiment.

Troubleshooting Guide

Issue: I am observing a diminished or inconsistent biological effect of this compound in my long-term (>24 hours) cell culture experiments.

This issue often points to the degradation of the peptide over the course of the experiment, leading to a decrease in its effective concentration.

Troubleshooting Decision Tree

G start Observing diminished or inconsistent this compound activity? q_serum Are you using serum (e.g., FBS) in your medium? start->q_serum a_serum_yes Serum proteases are a likely cause of degradation. q_serum->a_serum_yes Yes q_duration Is the experiment duration longer than 24 hours? q_serum->q_duration No sol_serum Solution: 1. Reduce serum concentration. 2. Use heat-inactivated serum. 3. Switch to serum-free medium, if possible. 4. Add a protease inhibitor cocktail. a_serum_yes->sol_serum final_check If issues persist, quantify this compound concentration over time using the Peptide Stability Assay protocol. sol_serum->final_check a_duration_yes Peptide may be fully degraded before the experimental endpoint. q_duration->a_duration_yes Yes q_storage How are you preparing and storing this compound? q_duration->q_storage No sol_duration Solution: 1. Replenish this compound by replacing the medium at set intervals (e.g., every 24h). 2. Perform a stability assay to determine the half-life in your system. a_duration_yes->sol_duration sol_duration->final_check a_storage Improper handling can lead to loss of active peptide. q_storage->a_storage sol_storage Solution: 1. Aliquot stock solutions to avoid freeze-thaw cycles. 2. Prepare working solutions fresh from a frozen stock for each experiment. 3. Use low-protein-binding tubes. a_storage->sol_storage sol_storage->final_check

Caption: A troubleshooting flowchart to diagnose and resolve issues related to this compound instability in cell culture experiments.

Data Summary

Factor Influencing DegradationPotential Impact on this compoundRecommended Mitigation Strategy
Serum Concentration High risk. Serum is a major source of proteases that can cleave peptides.Reduce serum to the lowest tolerable level for the cell line, use heat-inactivated serum, or switch to a serum-free medium.
Cell Type and Density Moderate to high risk. Cells can secrete endogenous proteases into the medium.Be aware that different cell lines may have different protease secretion profiles. Test stability on your specific cell line.
Incubation Time High risk. The longer the incubation, the greater the potential for degradation.Determine the shortest incubation time required for the desired biological effect. For long-term studies, replenish this compound periodically.
pH of Medium Low to moderate risk. While most media are buffered to ~pH 7.4, shifts in pH due to high cell metabolism can affect peptide stability.Ensure proper buffering of the culture medium and monitor pH during long-term experiments.
Freeze-Thaw Cycles High risk. Repeated freezing and thawing can cause peptide aggregation and degradation.Aliquot stock solutions into single-use volumes and store at -80°C.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture

This protocol provides a framework to determine the half-life of this compound in your specific experimental conditions.

Objective: To quantify the concentration of active this compound remaining in the cell culture supernatant over time.

Materials:

  • This compound (lyophilized powder)

  • Cell line of interest

  • Complete cell culture medium (with and without serum, as required)

  • Protease inhibitor cocktail (optional)

  • 6-well or 12-well tissue culture plates

  • Low-protein-binding microcentrifuge tubes

  • Reagents for protein precipitation (e.g., ice-cold acetonitrile or trichloroacetic acid)

  • Analytical system for peptide quantification (e.g., HPLC-UV, LC-MS, or ELISA kit specific for this compound if available)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling cluster_analysis Analysis prep_cells 1. Seed cells in a multi-well plate and grow to desired confluency. prep_obt 2. Prepare a fresh working solution of this compound in culture medium. prep_cells->prep_obt add_obt 3. Replace medium with the This compound-containing medium. prep_obt->add_obt incubate 4. Incubate plate at 37°C, 5% CO2. add_obt->incubate sample 5. Collect supernatant aliquots at different time points (e.g., 0, 2, 6, 12, 24, 48h). incubate->sample process 6. Immediately stop enzymatic activity by adding a protein precipitation agent (e.g., acetonitrile). sample->process centrifuge 7. Centrifuge to pellet precipitated proteins. process->centrifuge collect_supernatant 8. Transfer the supernatant containing the peptide to a new tube. centrifuge->collect_supernatant analyze 9. Quantify remaining this compound using HPLC, LC-MS, or ELISA. collect_supernatant->analyze plot 10. Plot concentration vs. time to determine the half-life. analyze->plot

Caption: A step-by-step workflow for conducting an this compound stability assay in a cell culture setting.

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will result in approximately 80-90% confluency at the start of the experiment. Incubate under standard conditions.

  • Preparation of this compound: Immediately before the experiment, reconstitute lyophilized this compound in a suitable sterile buffer (e.g., PBS) to create a concentrated stock. Further dilute this stock into your complete cell culture medium to the final desired working concentration (e.g., 1-10 µM).

  • Experimental Setup:

    • Carefully aspirate the old medium from the cells.

    • Add the this compound-containing medium to each well.

    • As a control for non-cellular degradation, also add the this compound-containing medium to empty wells (no cells).

  • Time-Course Sampling:

    • Immediately collect an aliquot from one of the wells. This is your T=0 time point.

    • Place the plate back in the incubator.

    • Collect aliquots at subsequent time points (e.g., 2, 6, 12, 24, and 48 hours).

  • Sample Processing:

    • For each aliquot collected, immediately transfer it to a low-protein-binding microcentrifuge tube.

    • To stop enzymatic reactions and precipitate larger proteins, add 2 volumes of ice-cold acetonitrile. Vortex briefly.

    • Incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the soluble peptide fraction, to a new tube for analysis.

  • Quantification:

    • Analyze the samples using a suitable method like HPLC or LC-MS to measure the peak area corresponding to intact this compound.

    • Generate a standard curve using known concentrations of this compound to convert peak area to concentration.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics and calculate the experimental half-life (t½).

Signaling Pathway

This compound exerts its anti-angiogenic effects by selectively targeting the α1β1 integrin on endothelial cells, which disrupts downstream signaling required for cell proliferation and survival.

G cluster_cell Endothelial Cell This compound This compound integrin α1β1 Integrin This compound->integrin inhibits mapk MAPK Pathway (Erk1/2) integrin->mapk activates caspase Caspase-8 Activation integrin->caspase inhibition of binding leads to collagen Collagen IV (Extracellular Matrix) collagen->integrin binds proliferation Endothelial Cell Proliferation mapk->proliferation promotes apoptosis Apoptosis caspase->apoptosis initiates

Caption: The signaling pathway of this compound, which selectively inhibits α1β1 integrin, leading to the suppression of proliferation pathways and the induction of apoptosis.

References

Technical Support Center: Improving Obtustatin Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with obtustatin in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 41-amino acid disintegrin peptide originally isolated from the venom of the Vipera lebetina obtusa snake.[1][2][3] It is a potent and selective inhibitor of α1β1 integrin.[1][2][3] By binding to α1β1 integrin on endothelial cells, this compound blocks the interaction between these cells and collagen, a key component of the extracellular matrix.[1][3] This interference with cell adhesion and signaling ultimately inhibits angiogenesis (the formation of new blood vessels) and can induce apoptosis (programmed cell death) in proliferating endothelial cells.[1][4][5] The induction of apoptosis is mediated through a caspase-dependent pathway, specifically involving the activation of caspase-8.[1][6]

Q2: What are the major challenges in delivering this compound in animal models?

The primary challenge in the in vivo delivery of this compound is its short biological half-life, which has been estimated to be approximately 30 minutes in mice.[7] This rapid clearance necessitates frequent administration to maintain therapeutic concentrations. Additionally, studies have shown that intraperitoneal (i.p.) injection of this compound is largely ineffective, as the peptide appears to be absorbed locally and does not reach systemic circulation in sufficient amounts.[7] Therefore, the route of administration is a critical factor for experimental success.

Q3: Which administration route is most effective for this compound in animal models?

Intravenous (i.v.) administration has been demonstrated to be the most effective route for delivering this compound in animal models to achieve systemic anti-angiogenic and anti-tumor effects.[1][4] Direct intra-tumoral injections have also been used in some studies.[8]

Troubleshooting Guide

Issue 1: Poor therapeutic efficacy observed in our animal model.

  • Potential Cause 1: Inappropriate route of administration.

    • Troubleshooting: As mentioned, i.p. administration of this compound is not recommended due to poor bioavailability.[7] Switch to intravenous (i.v.) injection to ensure systemic exposure.

  • Potential Cause 2: Insufficient dosing frequency due to short half-life.

    • Troubleshooting: The short half-life of this compound (approx. 30 minutes in mice) requires a carefully designed dosing schedule.[7] Consider more frequent i.v. injections or continuous infusion using an osmotic pump to maintain a steady-state concentration.[7]

  • Potential Cause 3: Suboptimal formulation leading to rapid degradation or clearance.

Issue 2: Difficulty with intravenous injections in mice.

  • Potential Cause: Poor visualization and access to the lateral tail vein.

    • Troubleshooting: Proper technique is crucial for successful i.v. injections. Ensure adequate vasodilation of the tail veins by warming the mouse using a heat lamp or a warming pad.[1][12][13] Use an appropriate needle size, typically 27-30 gauge for mice.[1][2] For detailed procedural guidance, refer to the experimental protocols section below.

Issue 3: this compound solution appears cloudy or precipitates upon preparation.

  • Potential Cause 1: Aggregation of the peptide.

    • Troubleshooting: Peptide aggregation can lead to loss of activity and inaccurate dosing.[14][15] To mitigate this, ensure the peptide is fully dissolved in a suitable buffer. The pH of the solution can significantly impact solubility; screen a range of pH values to find the optimal condition for this compound.[15] It is also advisable to work with low protein concentrations initially and consider the use of stabilizing excipients.[15]

  • Potential Cause 2: Improper storage.

    • Troubleshooting: Store this compound as recommended by the supplier, typically lyophilized at -20°C or -80°C. Once reconstituted, use the solution promptly or aliquot and store at -80°C to minimize freeze-thaw cycles.

Quantitative Data

The following tables summarize quantitative data from various studies on this compound.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

Animal ModelTumor Cell LineTreatment Dose and ScheduleOutcomeReference
Syngeneic (C57BL/6) MiceB16F10 (mouse melanoma)2.5 mg/kg, i.v., every other day~40% reduction in tumor size[4]
Syngeneic (C57BL/6) MiceB16F10 (mouse melanoma)5 mg/kg, i.v., every other day~65% reduction in tumor size[4]
Nude MiceMV3 (human melanoma)2.5 mg/kg and 5 mg/kg, i.v., every other dayComplete blockage of tumor progression[4]
Syngeneic Mouse ModelLewis Lung CarcinomaNot specifiedReduced tumor development by half[5][16]
S-180 Sarcoma-bearing MiceS-180 (sarcoma)1 mg/kg, intra-tumor, daily for 5 days33% inhibition of tumor growth[8]

Table 2: Pharmacokinetic and In Vitro Data for this compound

ParameterValueConditionsReference
Half-life (in vivo) ~30 minutesMouse model[7]
IC50 (α1β1 binding to collagen IV) 0.8 nMCell-free assay
Molecular Mass 4395.2 DaMass spectrometry[17]

Experimental Protocols

1. Intravenous (i.v.) Tail Vein Injection in Mice

This protocol is a compilation of best practices from multiple sources.[1][2][6][12][13]

  • Materials:

    • Mouse restrainer

    • Heat source (e.g., heat lamp, warming pad)

    • Sterile syringes (0.3-1.0 ml)

    • Sterile needles (27-30 gauge)

    • This compound solution in a sterile, isotonic buffer (e.g., PBS)

    • 70% ethanol or isopropanol wipes

    • Sterile gauze

  • Procedure:

    • Preparation: Calculate the required injection volume based on the mouse's body weight. The maximum recommended bolus injection volume is 5 ml/kg.[1] Warm the this compound solution to room temperature.

    • Animal Restraint and Vasodilation: Place the mouse in a suitable restrainer. To promote vasodilation and improve vein visibility, warm the mouse's tail using a heat source. The temperature should be carefully monitored to avoid burns.

    • Injection Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site and further enhance vein visibility. The two lateral tail veins are the target sites.

    • Injection: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle. The needle should be almost parallel to the vein.

    • Administration: Slowly inject a small test volume to confirm correct placement within the vein. If successful, the solution will flow freely without causing a bleb under the skin. Proceed to inject the full volume slowly and steadily.

    • Post-Injection: After injecting, slowly withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Monitoring: Monitor the animal for a short period post-injection for any adverse reactions.

2. Preparation of Liposomal this compound (Adapted from a protocol for Contortrostatin)

This protocol is adapted from a method developed for another disintegrin, contortrostatin, and may require optimization for this compound.[9][10][11]

  • Materials:

    • This compound

    • Phospholipids (e.g., DSPC)

    • Cholesterol

    • Organic solvent (e.g., chloroform)

    • Sterile, isotonic buffer (e.g., PBS)

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Ultrafiltration system

  • Procedure:

    • Lipid Film Formation: Dissolve the lipids (e.g., DSPC and cholesterol) in chloroform in a round-bottom flask.

    • Drying: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Hydration: Hydrate the lipid film with an aqueous solution of this compound in a sterile buffer. This step should be performed above the phase transition temperature of the lipids.

    • Extrusion: To create unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Purification: Remove any unencapsulated this compound by ultrafiltration.

    • Sterilization and Characterization: Sterilize the final liposomal suspension by passing it through a 0.22 µm filter. Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Obtustatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Integrin_a1b1 α1β1 Integrin This compound->Integrin_a1b1 Inhibition of Collagen Binding Caspase8_recruitment Caspase-8 Recruitment and Activation Integrin_a1b1->Caspase8_recruitment Unligated integrin signaling Caspase3_activation Caspase-3 Activation Caspase8_recruitment->Caspase3_activation Apoptosis Apoptosis Caspase3_activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Evaluating this compound Delivery

Obtustatin_Delivery_Workflow Start Start: Tumor-bearing Animal Model Formulation This compound Formulation (e.g., Saline vs. Liposomes) Start->Formulation Administration Route of Administration (i.v. vs. i.p.) Formulation->Administration Dosing Dosing Regimen (Bolus vs. Continuous Infusion) Administration->Dosing Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition, Angiogenesis Assay) Dosing->Efficacy_Assessment PK_Assessment Pharmacokinetic Assessment (Blood Sampling, Tissue Distribution) Dosing->PK_Assessment Analysis Data Analysis Efficacy_Assessment->Analysis PK_Assessment->Analysis Conclusion Conclusion: Optimized Delivery Strategy Analysis->Conclusion

Caption: Experimental workflow for optimizing this compound delivery.

References

minimizing off-target effects of obtustatin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for obtustatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in in vitro experiments, with a focus on ensuring on-target specificity and minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a 41-amino acid disintegrin peptide originally isolated from the venom of the Vipera lebetina obtusa viper.[1][2] Its primary mechanism of action is as a potent and selective inhibitor of α1β1 integrin.[2][3][4] It functions by blocking the binding of α1β1 integrin to its ligand, collagen IV, a key component of the basement membrane.[1][2] Unlike many other disintegrins, this compound's activity is mediated by a KTS (Lysine-Threonine-Serine) motif in its active loop, not the more common RGD (Arginine-Glycine-Aspartic acid) sequence.[1][2]

Q2: What are the known off-target effects of this compound?

A2: this compound is renowned for its high selectivity for α1β1 integrin.[1][2] Extensive in vitro testing has shown that it does not significantly inhibit other integrins, including the closely related collagen-binding integrin α2β1, as well as αIIbβ3, αvβ3, α4β1, α5β1, α6β1, α9β1, and α4β7.[1][2][5] Therefore, true "off-target" effects, in the sense of binding to and inhibiting other proteins, are considered minimal. Most unexpected results in experiments are more likely to arise from experimental conditions or indirect effects of α1β1 inhibition in the specific cell system being studied.

Q3: I am observing unexpected effects in my cell culture. How can I be sure they are due to α1β1 integrin inhibition by this compound?

A3: To confirm that the observed effects are on-target, consider the following control experiments:

  • Use a rescue experiment: If possible, overexpress α1 integrin in your cells and see if this reverses the effect of this compound.

  • Use a negative control peptide: Eristostatin, another disintegrin that does not bind to integrins typically found on endothelial cells, can be used as a negative control in functional assays like angiogenesis models.[2][5]

  • Employ a structurally modified, inactive this compound: A chemically modified version of this compound with reduced disulfide bonds (EP-obtustatin) has significantly decreased activity against α1β1 integrin and can serve as an excellent negative control.[5][6]

  • Test on α1-null cells: If available, using cells that do not express α1β1 integrin (e.g., from α1 knockout mice) should show no response to this compound.[6]

  • Vary the extracellular matrix: Since this compound blocks α1β1 binding to collagen IV, growing cells on a different matrix like fibronectin, which does not primarily engage α1β1, may show different cellular responses to the inhibitor.[6]

Q4: What is the optimal concentration of this compound to use in my in vitro assay?

A4: The optimal concentration will depend on the specific assay and cell type. However, due to its high potency, concentrations in the low nanomolar range are often effective. The IC50 for inhibiting α1β1 integrin binding to collagen IV is approximately 0.8 nM.[2][5] It is recommended to perform a dose-response curve for your specific experimental setup to determine the optimal concentration. For example, in cell proliferation assays, concentrations up to 2 µM have been used.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No effect of this compound observed. 1. Inactive this compound: The peptide may have degraded due to improper storage or handling. 2. Low/No α1β1 integrin expression: The cell line you are using may not express sufficient levels of α1β1 integrin. 3. Incorrect assay conditions: The experimental setup may not be sensitive enough to detect the effects of α1β1 inhibition.1. Ensure this compound is stored correctly (refer to supplier datasheet) and use fresh aliquots. 2. Confirm α1β1 expression in your cell line via flow cytometry, western blot, or qPCR. 3. Optimize your assay. For example, in an adhesion assay, ensure the plate is coated with collagen IV, the primary ligand for α1β1.
High cell death observed at low concentrations. 1. On-target apoptosis: this compound is known to induce caspase-dependent apoptosis in endothelial cells by inhibiting α1β1 integrin.[3][6] 2. Cell stress: The cells may be overly sensitive to perturbations in cell adhesion.1. This may be the expected biological effect. You can confirm apoptosis using assays like Annexin V staining or caspase activation assays.[6] 2. Perform a dose-response and time-course experiment to find a concentration and duration that inhibits the function of interest without inducing widespread cell death.
Variability between experiments. 1. Inconsistent this compound concentration: Errors in dilution or storage. 2. Cell passage number: High passage numbers can lead to changes in cell behavior and protein expression. 3. Inconsistent coating of plates: Uneven coating with extracellular matrix proteins can lead to variable cell adhesion and response.1. Prepare fresh dilutions of this compound for each experiment from a carefully stored stock solution. 2. Use cells within a consistent and low passage number range. 3. Ensure a consistent and validated protocol for coating plates with collagen IV or other matrices.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

Target Assay Substrate IC50 Value
α1β1 IntegrinCell-free binding assayCollagen IV0.8 nM[2][5]
α1β1 IntegrinK562 cell adhesionCollagen IV~2.0 nM[1]
α1β1 IntegrinC2C12 cell adhesionGFOGER peptide0.45 µM[7]
α1β1 IntegrinC2C12 cell adhesionGLOGEN peptide0.96 µM[7]

Table 2: Selectivity Profile of this compound

Integrin Inhibitory Activity Observed
α1β1 Potent Inhibition [1][2]
α2β1No inhibition[2][5]
αIIbβ3No inhibition[2]
αvβ3No inhibition[2]
α4β1No inhibition[1]
α5β1No inhibition[1]
α6β1No inhibition[1]
α9β1No inhibition[1]
α4β7No inhibition[2]

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay

This protocol is to determine the effect of this compound on the adhesion of cells to collagen IV.

  • Plate Coating: Coat a 96-well plate with collagen IV (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Cell Preparation: Harvest cells and resuspend them in a serum-free medium.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound (or a control) for 30 minutes at 37°C.

  • Seeding: Add the cell-obtustatin suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the adherent cells. This can be done by staining with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence, or by lysing the cells and measuring endogenous phosphatase activity.

  • Analysis: Plot the percentage of adherent cells against the concentration of this compound to determine the IC50 value.

Protocol 2: Endothelial Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the effect of this compound on the proliferation of endothelial cells.

  • Cell Seeding: Seed endothelial cells (e.g., dHMVEC) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

  • Treatment: Replace the medium with a complete medium containing a proliferation agonist (e.g., 2% FBS or 50 ng/mL VEGF) and a range of this compound concentrations.[6] Include appropriate controls (no agonist, agonist alone).

  • Incubation: Incubate the cells for 24-48 hours.

  • BrdU Labeling: Add BrdU (Bromodeoxyuridine) labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.

  • Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) according to the manufacturer's instructions (e.g., Roche BrdU assay kit).[6]

  • Analysis: Measure the colorimetric or fluorescent signal, which is proportional to the amount of cell proliferation.

Visualizations

Obtustatin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) Cell Cell Integrin α1β1 Integrin Signaling Intracellular Signaling (e.g., Proliferation, Survival) Integrin->Signaling Activates Collagen Collagen IV Collagen->Integrin Binding This compound This compound This compound->Block Block->Integrin Inhibits

Caption: this compound inhibits α1β1 integrin binding to collagen IV.

Troubleshooting_Workflow Start Unexpected In Vitro Result Check_Integrin Confirm α1β1 Expression (e.g., Flow Cytometry, WB) Start->Check_Integrin Use_Controls Use Negative Controls Check_Integrin->Use_Controls Control_Peptide Inactive Peptide (e.g., EP-Obtustatin) Use_Controls->Control_Peptide Control_Cells α1-null Cell Line Use_Controls->Control_Cells Analyze Analyze Results Use_Controls->Analyze On_Target Effect is On-Target Analyze->On_Target No effect in controls Off_Target Effect is Off-Target or Artifact Analyze->Off_Target Effect persists in controls

Caption: Workflow for troubleshooting unexpected experimental results.

Signaling_Pathway This compound This compound This compound->Block Integrin α1β1 Integrin FAK FAK Integrin->FAK Activates Block->Integrin Inhibits Apoptosis Caspase-8 Dependent Apoptosis Block->Apoptosis Induces in Endothelial Cells MAPK Erk1/2 MAPK Pathway FAK->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation

References

stability of obtustatin in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and stability of obtustatin. Browse our frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for lyophilized this compound?

For optimal long-term stability, lyophilized this compound should be stored at -20°C. When stored under these conditions, the peptide is expected to remain stable for an extended period.

2. How should I store this compound once it is reconstituted in solution?

Reconstituted this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, it is recommended to store these aliquots at -80°C, where they can be stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1][2]

3. What is the recommended solvent for reconstituting this compound?

This compound is soluble in water.[3] For reconstitution, use sterile, nuclease-free water to a concentration of 1 mg/ml.[3]

4. Is this compound a stable peptide?

Yes, this compound is a cysteine-rich peptide belonging to the disintegrin family. The presence of multiple disulfide bonds confers a high degree of structural stability.[4] However, like all peptides, it can be susceptible to degradation under certain conditions.

Stability Data

While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative example of expected stability based on the general characteristics of cysteine-rich peptides. Users are strongly encouraged to perform their own stability assessments for critical applications.

Storage ConditionFormDurationExpected Purity
-20°CLyophilized> 1 year>95%
4°CLyophilized< 6 monthsVariable
Room TemperatureLyophilized< 1 weekProne to degradation
-80°CSolution6 months>95%
-20°CSolution1 month>95%
4°CSolution< 1 weekProne to degradation
Room TemperatureSolution< 24 hoursRapid degradation

Experimental Protocols

Protocol 1: Stability-Indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity and stability of this compound. It is recommended to validate this method for your specific instrumentation and experimental needs.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95-5% B (linear gradient)

    • 45-50 min: 5% B

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 214 nm and 280 nm.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of this compound in water.

    • Inject a known amount of the solution onto the HPLC column.

    • Monitor the chromatogram for the main this compound peak and any potential degradation products.

    • The percentage of intact this compound can be calculated by integrating the peak area of this compound relative to the total peak area of all components.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways of this compound, a forced degradation study can be performed. This involves subjecting the peptide to various stress conditions.

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24-48 hours. Neutralize before HPLC analysis.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24-48 hours. Neutralize before HPLC analysis.

  • Oxidation: Incubate this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Incubate lyophilized this compound and this compound solution at 60°C for 1 week.

  • Photostability: Expose lyophilized this compound and this compound solution to light (ICH Q1B guidelines) for an extended period.

  • Analysis: Analyze all stressed samples by the stability-indicating RP-HPLC method described above to identify and quantify degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon reconstitution - High concentration.- Improper pH or ionic strength of the solvent.- Reconstitute to a lower concentration.- Ensure the solvent is sterile water.- If necessary, sonicate briefly to aid dissolution.
Loss of biological activity - Repeated freeze-thaw cycles.- Improper storage temperature.- Contamination.- Oxidation of cysteines.- Always aliquot reconstituted this compound to avoid freeze-thaw cycles.- Store at -80°C for long-term storage.- Use sterile techniques and high-purity water for reconstitution.- Prepare fresh solutions for critical experiments.- If oxidation is suspected, consider the addition of a reducing agent like DTT, but be aware this will disrupt the native disulfide bonds and likely inactivate the peptide.
Appearance of extra peaks in HPLC - Degradation of the peptide.- Aggregation.- Review storage conditions and handling procedures.- For aggregation, you can try to solubilize in a small amount of a chaotropic agent like guanidinium chloride, followed by dilution, but this may affect biological activity.- Perform a forced degradation study to identify potential degradation products.

Visualizations

Obtustatin_Signaling_Pathway This compound This compound Integrin_a1b1 α1β1 Integrin This compound->Integrin_a1b1 Inhibits FAK FAK Integrin_a1b1->FAK Activates Caspase8 Caspase-8 Integrin_a1b1->Caspase8 Activates (upon inhibition) Collagen Collagen IV Collagen->Integrin_a1b1 Binds Erk12 Erk1/2 (MAPK) FAK->Erk12 Activates Proliferation Endothelial Cell Proliferation Erk12->Proliferation Promotes Apoptosis Apoptosis Caspase8->Apoptosis Induces

Caption: this compound signaling pathway.

Stability_Testing_Workflow Start This compound Sample (Lyophilized or Solution) Storage Store under defined conditions (e.g., -80°C, -20°C, 4°C, RT) Start->Storage Sampling Sample at time points (e.g., 0, 1, 3, 6, 12 months) Storage->Sampling HPLC Analyze by Stability-Indicating RP-HPLC Sampling->HPLC Data Quantify % Purity and Degradation Products HPLC->Data Report Generate Stability Report Data->Report

References

Validation & Comparative

A Comparative Guide to the Anti-Angiogenic Efficacy of Obtustatin and Endostatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-angiogenic therapies, both endogenous proteins and exogenous agents are of significant interest for their potential to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis. This guide provides an objective comparison of two such agents: obtustatin, a disintegrin from snake venom, and endostatin, a fragment of endogenous collagen XVIII. We will delve into their mechanisms of action, present supporting experimental data, and detail the methodologies used in key studies to evaluate their efficacy.

At a Glance: this compound vs. Endostatin

FeatureThis compoundEndostatin
Origin Exogenous; purified from the venom of the Vipera lebetina obtusa viper.[1][2][3]Endogenous; a C-terminal fragment of type XVIII collagen.[4][5][6][7]
Molecular Target Primarily α1β1 integrin.[1][2][3]Multiple targets including VEGF-R2, integrins (α5β1, αvβ3), and matrix metalloproteinases (MMPs).[4][6][8]
Primary Mechanism Selective inhibition of α1β1 integrin, leading to inhibition of endothelial cell proliferation and induction of apoptosis.[1][9][10]Broad-spectrum inhibition of endothelial cell migration, proliferation, and survival; interference with pro-angiogenic growth factor signaling.[5][6][11][12]
Clinical Status Pre-clinical development.Approved in China (as Endostar) for non-small-cell lung carcinoma; has undergone clinical trials in the US.[4][13]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-angiogenic effect through a highly specific mechanism, primarily by targeting the α1β1 integrin on endothelial cells.[1][2][3] This integrin is a receptor for collagen IV, a major component of the basement membrane. By blocking the interaction of α1β1 integrin with its ligand, this compound disrupts endothelial cell adhesion, migration, and proliferation, ultimately leading to apoptosis.[1][9][10]

Obtustatin_Pathway cluster_ec Endothelial Cell Functions This compound This compound integrin α1β1 Integrin This compound->integrin proliferation Proliferation This compound->proliferation Inhibits apoptosis Apoptosis This compound->apoptosis Induces ec Endothelial Cell integrin->proliferation Promotes angiogenesis Angiogenesis proliferation->angiogenesis Leads to apoptosis->angiogenesis Inhibits Endostatin_Pathway cluster_ec Endothelial Cell Functions endostatin Endostatin vegfr2 VEGF-R2 endostatin->vegfr2 Inhibits integrins Integrins (α5β1, αvβ3) endostatin->integrins Inhibits mmps MMPs endostatin->mmps Inhibits migration Migration vegfr2->migration proliferation Proliferation vegfr2->proliferation integrins->migration ec Endothelial Cell angiogenesis Angiogenesis migration->angiogenesis proliferation->angiogenesis CAM_Assay_Workflow start Start: 10-day-old chicken embryos disc Apply filter disc with FGF2 (stimulator) start->disc treatment Add this compound (e.g., 5 µg) disc->treatment incubation Incubate treatment->incubation analysis Quantify new vessel development incubation->analysis end End: Angiogenesis Index analysis->end

References

A Comparative Analysis of Obtustatin and Other KTS-Disintegrins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of obtustatin and other KTS-disintegrins, focusing on their performance as inhibitors of α1β1 integrin and angiogenesis. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows.

Introduction to KTS-Disintegrins

Disintegrins are a family of small, cysteine-rich proteins found in the venom of various snake species. They are potent antagonists of integrins, a class of cell adhesion receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions. While many disintegrins contain the Arginine-Glycine-Aspartic acid (RGD) motif to target a broad range of integrins, a distinct subgroup, the KTS-disintegrins, possess a Lysine-Threonine-Serine (KTS) sequence. This motif confers high selectivity for the α1β1 integrin, a key receptor for collagen that plays a significant role in angiogenesis, the formation of new blood vessels.

This compound, isolated from the venom of the Vipera lebetina obtusa, is the shortest known disintegrin, composed of only 41 amino acids.[1] Its discovery as a potent and selective inhibitor of α1β1 integrin has spurred interest in its therapeutic potential as an anti-angiogenic and anti-cancer agent.[2] This guide compares this compound with other notable KTS-disintegrins, including lebestatin and viperistatin, as well as the related RTS-disintegrin, jerdostatin.

Comparative Performance of KTS-Disintegrins

The inhibitory activity of this compound and other KTS-disintegrins has been evaluated in various in vitro and in vivo assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.

In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of this compound, lebestatin, and viperistatin in cell adhesion assays, which measure the ability of cells to attach to an ECM substrate, in this case, collagen IV.

DisintegrinIC50 (nM) for α1β1-mediated Cell Adhesion to Collagen IVSource
This compound ~2[3]
Lebestatin ~0.2[3][4]
Viperistatin ~0.08[3]

Lower IC50 values indicate higher potency.

As the data indicates, while this compound is a potent inhibitor, lebestatin and viperistatin demonstrate even greater potency in inhibiting α1β1 integrin-mediated cell adhesion to collagen IV.[3] Studies suggest that lebestatin has the highest activity, followed by this compound and then viperistatin in both cell adhesion and cell migration assays.[5]

In Vivo Anti-Angiogenic and Anti-Tumor Activity

The anti-angiogenic and anti-tumor effects of these disintegrins have been demonstrated in various animal models.

DisintegrinModelEffectSource
This compound Chicken Chorioallantoic Membrane (CAM) AssayPotently inhibited FGF2-stimulated angiogenesis.[6]
Lewis Lung Syngeneic Mouse ModelReduced tumor development by half.[6]
Lebestatin Chicken Chorioallantoic Membrane (CAM) AssayExhibited a dose-dependent anti-angiogenic effect.[4][7]
Viperistatin Mouse ModelShowed limited in vivo activity, blocking B16F10 cell hematogenous metastasis by approximately 40%.
Jerdostatin Not specifiedDescribed as an inhibitor of angiogenesis.[8]

Direct comparative studies of the in vivo efficacy of all four disintegrins using the same animal model and endpoint are limited. However, the available data consistently points to their potential as anti-angiogenic agents.

Mechanism of Action: Signaling Pathway Inhibition

KTS-disintegrins exert their anti-angiogenic effects by specifically binding to the α1β1 integrin on the surface of endothelial cells. This interaction blocks the binding of α1β1 integrin to its natural ligand, collagen, a major component of the basement membrane. The disruption of this crucial cell-matrix interaction inhibits downstream signaling pathways that are essential for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of new blood vessel formation. One of the key pathways affected is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which plays a central role in angiogenesis.

G Signaling Pathway of α1β1 Integrin Inhibition by KTS-Disintegrins KTS_Disintegrin KTS-Disintegrin (e.g., this compound) a1b1 α1β1 Integrin KTS_Disintegrin->a1b1 Inhibits FAK FAK a1b1->FAK Activates Collagen Collagen Collagen->a1b1 Binds VEGFR VEGF Receptor VEGFR->FAK Activates VEGF VEGF VEGF->VEGFR Binds Erk Erk1/Erk2 FAK->Erk Activates Proliferation Cell Proliferation Erk->Proliferation Migration Cell Migration Erk->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of α1β1 integrin by KTS-disintegrins blocks downstream signaling, leading to reduced angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of KTS-disintegrins.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to an extracellular matrix protein-coated surface and is used to determine the inhibitory effect of disintegrins.

Materials:

  • 96-well microtiter plates

  • Extracellular matrix protein (e.g., Collagen Type IV)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Endothelial cells (e.g., HUVECs) or α1β1-integrin overexpressing cells

  • Cell culture medium

  • Disintegrin solutions (e.g., this compound, lebestatin) at various concentrations

  • Cell labeling dye (e.g., Calcein-AM)

  • Fluorometer

Procedure:

  • Coating: Coat the wells of a 96-well plate with collagen type IV (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium. Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

  • Inhibition: Incubate the labeled cells with different concentrations of the disintegrin for 30 minutes at 37°C.

  • Adhesion: Add the cell-disintegrin mixture to the coated and blocked wells and incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorometer. The percentage of inhibition is calculated relative to the control (cells without disintegrin).

Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant and is used to assess the inhibitory effect of disintegrins on cell motility.

Materials:

  • 24-well plate with transwell inserts (e.g., 8 µm pore size)

  • Chemoattractant (e.g., VEGF or serum)

  • Endothelial cells

  • Serum-free medium and complete medium

  • Disintegrin solutions

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

  • Microscope

Procedure:

  • Setup: Place the transwell inserts into the wells of the 24-well plate. Add medium containing a chemoattractant to the lower chamber.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium.

  • Inhibition: Incubate the cells with different concentrations of the disintegrin for 30 minutes at room temperature.

  • Seeding: Seed the cell-disintegrin mixture into the upper chamber of the transwell insert.

  • Migration: Incubate the plate for 4-24 hours at 37°C to allow cell migration.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile PBS

  • Small scissors and forceps

  • Whatman filter paper discs or sterile sponges

  • Angiogenesis inducer (e.g., FGF2 or VEGF)

  • Disintegrin solutions

  • Stereomicroscope

  • Image analysis software

Procedure:

  • Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Application: On day 10, place a sterile filter paper disc or sponge soaked with the angiogenesis inducer and the test disintegrin (or vehicle control) onto the CAM.

  • Incubation: Seal the window and return the egg to the incubator for another 48-72 hours.

  • Observation and Quantification: Observe the area under the disc for new blood vessel formation using a stereomicroscope. Quantify the angiogenic response by counting the number of blood vessel branch points or by measuring the total vessel length using image analysis software.

In Vivo Subcutaneous Tumor Model

This model is used to evaluate the effect of anti-cancer and anti-angiogenic agents on tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells (e.g., Lewis Lung Carcinoma or B16F10 melanoma)

  • Cell culture medium and PBS

  • Syringes and needles

  • Disintegrin solutions

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Culture and harvest tumor cells. Resuspend the cells in sterile PBS or medium at a specific concentration (e.g., 1 x 10^6 cells/100 µL).

  • Tumor Inoculation: Subcutaneously inject the tumor cell suspension into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly divide the mice into treatment and control groups. Administer the disintegrin (e.g., via intravenous or intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the experiment (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for blood vessel density).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating KTS-disintegrins.

G Experimental Workflow for KTS-Disintegrin Evaluation Start Start: Identify KTS-Disintegrin In_Vitro In Vitro Assays Start->In_Vitro Cell_Adhesion Cell Adhesion Assay (IC50 Determination) In_Vitro->Cell_Adhesion Cell_Migration Cell Migration Assay In_Vitro->Cell_Migration In_Vivo In Vivo Assays Cell_Adhesion->In_Vivo Cell_Migration->In_Vivo CAM_Assay CAM Assay (Anti-Angiogenesis) In_Vivo->CAM_Assay Tumor_Model Mouse Tumor Model (Anti-Tumor Efficacy) In_Vivo->Tumor_Model Data_Analysis Data Analysis and Comparison CAM_Assay->Data_Analysis Tumor_Model->Data_Analysis Conclusion Conclusion: Therapeutic Potential Data_Analysis->Conclusion

Caption: A typical workflow for the preclinical evaluation of KTS-disintegrins as anti-angiogenic agents.

G Logical Relationship of KTS-Disintegrin Action KTS KTS-Disintegrin a1b1_Binding Binds to α1β1 Integrin KTS->a1b1_Binding Collagen_Block Blocks Collagen Binding a1b1_Binding->Collagen_Block Signal_Inhibit Inhibits Downstream Signaling (e.g., FAK, Erk) Collagen_Block->Signal_Inhibit EC_Function Inhibits Endothelial Cell Proliferation & Migration Signal_Inhibit->EC_Function Angiogenesis_Inhibit Inhibition of Angiogenesis EC_Function->Angiogenesis_Inhibit Tumor_Inhibit Inhibition of Tumor Growth Angiogenesis_Inhibit->Tumor_Inhibit

Caption: The logical cascade of events following the interaction of a KTS-disintegrin with α1β1 integrin.

Conclusion

This compound and other KTS-disintegrins represent a promising class of highly selective α1β1 integrin inhibitors with demonstrated anti-angiogenic and anti-tumor properties. While this compound is a potent inhibitor, comparative data suggests that other members of this family, such as lebestatin and viperistatin, may exhibit even greater in vitro potency. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for the continued investigation and development of these molecules as potential therapeutics for cancer and other angiogenesis-dependent diseases. Further head-to-head in vivo comparative studies are warranted to fully elucidate their relative therapeutic potential.

References

Unveiling the Specificity of Obtustatin: A Comparative Guide to its Cross-Reactivity with Integrins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa, has emerged as a potent and highly selective inhibitor of α1β1 integrin. This guide provides a comprehensive comparison of this compound's reactivity with its primary target versus other integrins, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Quantitative Comparison of this compound's Inhibitory Activity

This compound's remarkable specificity for α1β1 integrin is a key attribute for its therapeutic potential, particularly in angiogenesis-dependent diseases. The following table summarizes the inhibitory concentration (IC50) of this compound against a panel of human integrins, demonstrating its focused activity.

Integrin TargetLigand/Assay ConditionIC50 (nM)Reference
α1β1 Binding to Collagen IV0.8 - 2[1][2]
Adhesion to GFOGER peptide450[3]
α2β1 Cell Adhesion to Collagen INo significant inhibition[3]
α10β1 Cell AdhesionNo significant inhibition[3]
α11β1 Cell AdhesionNo significant inhibition[3]
αIIbβ3 -No significant inhibition reported[1]
αvβ3 -No significant inhibition reported[1]
α4β1 -No significant inhibition reported[1]
α5β1 -No significant inhibition reported[1]
α6β1 -No significant inhibition reported[1]
α9β1 -No significant inhibition reported[1]
α4β7 -No significant inhibition reported[1]

Key Finding: The data unequivocally shows that this compound is a highly potent inhibitor of α1β1 integrin, with IC50 values in the low nanomolar range. In stark contrast, it exhibits no significant inhibitory activity against a wide array of other integrins, including the closely related collagen-binding integrin α2β1, as well as α10β1 and α11β1.[1][3] This high degree of selectivity minimizes the potential for off-target effects, a crucial consideration in drug development.

Experimental Protocols

To ensure the transparency and reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Solid-Phase Integrin Binding Assay

This assay quantifies the direct binding of this compound to purified integrins.

Materials:

  • 96-well high-binding microtiter plates

  • Purified human integrins (e.g., α1β1, α2β1)

  • Biotinylated this compound

  • Bovine Serum Albumin (BSA)

  • Tris-Buffered Saline (TBS) with divalent cations (e.g., 1 mM MnCl2)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with purified integrin (e.g., 1-5 µg/mL in TBS) overnight at 4°C.

  • Blocking: Wash the wells three times with TBS. Block non-specific binding sites by incubating with 3% BSA in TBS for 2 hours at room temperature.

  • Binding: Wash the wells three times with TBS containing 1 mM MnCl2. Add serial dilutions of biotinylated this compound to the wells and incubate for 3 hours at room temperature.

  • Detection: Wash the wells three times with TBS/MnCl2. Add Streptavidin-HRP conjugate (diluted according to manufacturer's instructions) and incubate for 1 hour at room temperature.

  • Development: Wash the wells five times with TBS/MnCl2. Add HRP substrate and incubate in the dark until sufficient color development.

  • Quantification: Stop the reaction with the stop solution. Measure the absorbance at 450 nm using a plate reader. The IC50 value is determined by plotting the absorbance against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay

This assay measures the ability of this compound to inhibit integrin-mediated cell adhesion to an extracellular matrix (ECM) protein or a specific peptide.

Materials:

  • 96-well tissue culture plates

  • ECM protein (e.g., Collagen IV) or integrin-specific peptide (e.g., GFOGER)

  • Cells expressing the target integrin(s) (e.g., C2C12 cells transfected with specific integrins)

  • This compound

  • Cell labeling dye (e.g., Calcein-AM)

  • Phosphate-Buffered Saline (PBS)

  • Serum-free cell culture medium

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the ECM protein or peptide (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Label the cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in serum-free medium.

  • Inhibition: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Adhesion: Add the cell-obtustatin mixture to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of inhibition is calculated relative to the control (no this compound). The IC50 value is determined as described in the solid-phase binding assay.

Signaling Pathways and Experimental Workflows

The high specificity of this compound for α1β1 integrin allows for the precise dissection of its downstream signaling effects.

This compound's Impact on Angiogenesis Signaling

This compound's anti-angiogenic properties stem from its ability to disrupt key signaling pathways in endothelial cells. By binding to α1β1 integrin, this compound can inhibit the pro-angiogenic signaling cascade initiated by factors such as Vascular Endothelial Growth Factor (VEGF).[4] This interference can block the activation of the Erk1/Erk2 MAP kinase pathway, which is crucial for endothelial cell proliferation and migration.[4]

Obtustatin_Angiogenesis_Signaling cluster_EC Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Erk Erk1/Erk2 (MAPK) VEGFR->Erk Activates Integrin_a1b1 α1β1 Integrin Integrin_a1b1->Erk Co-activates This compound This compound This compound->Integrin_a1b1 Blocks Proliferation Cell Proliferation & Migration Erk->Proliferation Promotes

Caption: this compound inhibits VEGF-mediated angiogenesis signaling.

Induction of Apoptosis in Endothelial Cells

Beyond inhibiting pro-angiogenic signals, this compound can actively induce apoptosis (programmed cell death) in endothelial cells. This pro-apoptotic effect is mediated through a caspase-dependent pathway, with evidence pointing to the activation of the extrinsic pathway via caspase 8.[5]

Obtustatin_Apoptosis_Signaling cluster_EC_apoptosis Endothelial Cell This compound This compound Integrin_a1b1_apo α1β1 Integrin This compound->Integrin_a1b1_apo Binds Caspase8 Caspase 8 Integrin_a1b1_apo->Caspase8 Activates Caspase_cascade Executioner Caspases Caspase8->Caspase_cascade Activates Apoptosis Apoptosis Caspase_cascade->Apoptosis Induces

Caption: this compound induces apoptosis via a caspase-dependent pathway.

Experimental Workflow for Assessing Integrin Specificity

The determination of this compound's high specificity involves a systematic experimental approach, beginning with broad screening and culminating in detailed functional assays.

Experimental_Workflow cluster_workflow Specificity Determination Workflow Start Start: Purified this compound Binding_Assay Solid-Phase Binding Assay (Panel of Purified Integrins) Start->Binding_Assay Adhesion_Assay Cell Adhesion Assay (Cells expressing different integrins) Start->Adhesion_Assay Data_Analysis Data Analysis (IC50 Determination) Binding_Assay->Data_Analysis Adhesion_Assay->Data_Analysis Conclusion Conclusion: High Specificity for α1β1 Data_Analysis->Conclusion

Caption: Workflow for determining this compound's integrin specificity.

References

In Vivo Anti-Tumor Efficacy of Obtustatin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the anti-tumor effects of obtustatin, a disintegrin known for its potent anti-angiogenic properties. Its performance is objectively evaluated against other anti-angiogenic agents, supported by experimental data to inform preclinical research and drug development strategies.

Executive Summary

This compound, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa, has demonstrated significant anti-tumor activity in multiple preclinical models. Its primary mechanism of action is the selective inhibition of α1β1 integrin on endothelial cells, leading to the suppression of angiogenesis, a critical process for tumor growth and metastasis. This guide presents a comparative analysis of this compound's in vivo efficacy against other notable anti-angiogenic agents, including Arresten, Contortrostatin, and Salmosin. The data presented herein is collated from various preclinical studies, highlighting key quantitative outcomes and detailed experimental methodologies.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following table summarizes the in vivo anti-tumor effects of this compound and selected alternative anti-angiogenic agents.

AgentTargetCancer ModelAnimal ModelDosageAdministration RouteTumor Growth InhibitionCitation
This compound α1β1 IntegrinLewis Lung CarcinomaSyngeneic C57BL/6 Mice10 mg/kg/daySubcutaneous~50%[1]
This compound B16F10 MelanomaSyngeneic C57BL/6 Mice2.5 mg/kg & 5 mg/kgIntravenousSignificant reduction[2]
This compound MV3 Human MelanomaNude Mice2.5 mg/kg & 5 mg/kgIntravenousComplete blockage[2]
Arresten α1β1 IntegrinColon CarcinomaC57BL/6 MiceNot specifiedNot specifiedSignificant decrease[3]
Contortrostatin αvβ3, αvβ5, α5β1 IntegrinsMDA-MB-435 Breast CancerNude Mice5 µ g/mouse/day Intratumoral74%[4]
Salmosin αvβ3 IntegrinLewis Lung CarcinomaMice10 mg/kg/daySubcutaneousNotable reduction[3]

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of this compound and its counterparts is primarily mediated through the inhibition of integrin signaling, which is crucial for endothelial cell proliferation, migration, and survival—key steps in angiogenesis.

This compound Signaling Pathway

This compound selectively binds to the α1β1 integrin on endothelial cells. This interaction blocks the binding of α1β1 to its natural ligands, such as collagen IV, in the extracellular matrix. The disruption of this binding inhibits downstream signaling pathways, including the MAPK pathway, which ultimately leads to the induction of apoptosis in endothelial cells and a subsequent reduction in tumor vascularization.[2]

obtustatin_pathway cluster_ec Endothelial Cell cluster_tumor Tumor Microenvironment This compound This compound integrin α1β1 Integrin This compound->integrin Inhibits mapk MAPK Pathway integrin->mapk Activates collagen Collagen IV collagen->integrin Binds apoptosis Apoptosis mapk->apoptosis Inhibits angiogenesis Angiogenesis apoptosis->angiogenesis Inhibits tumor_growth Tumor Growth angiogenesis->tumor_growth Promotes

Caption: this compound inhibits angiogenesis by blocking α1β1 integrin signaling.

Alternative Agent Signaling Pathways

Contortrostatin and Salmosin primarily target αvβ3 integrin, which is highly expressed on activated endothelial cells. By blocking this integrin, they disrupt endothelial cell adhesion to the extracellular matrix protein vitronectin, thereby inhibiting angiogenesis. Arresten, similar to this compound, targets the α1β1 integrin.

Experimental Workflows

The in vivo validation of these anti-tumor agents typically follows a standardized experimental workflow, as depicted below.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Tumor Cell Culture tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation animal_model Animal Model Selection (e.g., C57BL/6, Nude Mice) animal_model->tumor_implantation treatment_groups Grouping of Animals (Treatment vs. Control) tumor_implantation->treatment_groups drug_administration Drug Administration (e.g., i.v., i.p., s.c.) treatment_groups->drug_administration tumor_measurement Tumor Volume/Weight Measurement drug_administration->tumor_measurement histology Histological Analysis (e.g., CD31 for MVD) drug_administration->histology data_analysis Statistical Analysis tumor_measurement->data_analysis histology->data_analysis

Caption: Standard workflow for in vivo anti-tumor drug efficacy studies.

Detailed Experimental Protocols

This compound in Lewis Lung Carcinoma Model[1]
  • Animal Model: Male C57BL/6 mice.

  • Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Tumor Implantation: 1 x 10^6 LLC cells were injected subcutaneously into the flank of the mice.

  • Treatment Protocol: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. This compound was administered daily via subcutaneous injection at a dose of 10 mg/kg. The control group received vehicle (e.g., PBS).

  • Efficacy Evaluation: Tumor volume was measured every other day with calipers. At the end of the study, tumors were excised, weighed, and processed for histological analysis to determine microvessel density (MVD) using CD31 staining.

Contortrostatin in Breast Cancer Model[4]
  • Animal Model: Nude mice.

  • Tumor Cell Line: Human metastatic breast cancer cell line MDA-MB-435.

  • Tumor Implantation: Orthotopic xenograft model with MDA-MB-435 cells.

  • Treatment Protocol: Daily local injection of contortrostatin (5 µg per mouse per day) into the tumor mass.

Salmosin in Lewis Lung Carcinoma Model[3]
  • Animal Model: Mice.

  • Tumor Cell Line: Lewis Lung Carcinoma cells.

  • Tumor Implantation: Subcutaneous injection of LLC cells into the dorsal midline.

  • Treatment Protocol: Once tumors reached a mass of at least 100 mm³, salmosin was administered daily via subcutaneous injection at 10 mg/kg. The control group received PBS.

  • Efficacy Evaluation: Tumor growth was monitored.

Conclusion

This compound demonstrates robust anti-tumor efficacy in vivo, primarily through its potent and selective inhibition of α1β1 integrin-mediated angiogenesis. When compared to other disintegrins and anti-angiogenic agents, this compound's distinct target selectivity presents a compelling profile for further therapeutic development. The data and protocols summarized in this guide offer a valuable resource for researchers designing and interpreting preclinical studies aimed at validating novel anti-cancer therapies targeting the tumor microenvironment.

References

Obtustatin: A Potent and Selective Integrin Inhibitor in the Landscape of Anti-Angiogenic Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Philadelphia, PA – November 7, 2025 – In the competitive field of angiogenesis research and drug development, obtustatin, a disintegrin isolated from the venom of the Vipera lebetina obtusa viper, has emerged as a highly potent and selective inhibitor of α1β1 integrin, a key player in the formation of new blood vessels. This guide provides a comprehensive comparison of this compound's potency with other notable angiogenesis inhibitors, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of anti-angiogenic compounds.

This compound's unique mechanism of action, targeting a specific integrin with high selectivity, distinguishes it from many other angiogenesis inhibitors. Its potency is highlighted by a half-maximal inhibitory concentration (IC50) in the low nanomolar range for blocking the interaction between α1β1 integrin and its ligand, collagen IV.[1] This precision targeting offers the potential for high efficacy with a reduced risk of off-target effects.

Comparative Potency of Angiogenesis Inhibitors

To provide a clear comparison, the following table summarizes the reported potencies (IC50 values) of this compound and other classes of angiogenesis inhibitors. It is crucial to note that these values were determined in various in vitro and in vivo assays under different experimental conditions, which can influence the apparent potency. Therefore, this table should be used as a comparative guide with consideration of the methodologies.

InhibitorClassTarget(s)IC50AssayCell Type / Substrate
This compound Disintegrinα1β1 Integrin0.8 nM [2][3]Cell-free α1β1 integrin binding to collagen IVSolubilized α1β1 integrin, Collagen IV
~2 nM [1]Inhibition of α1β1 integrin interaction with collagen IV-
LebestatinDisintegrinα1β1 Integrin0.2 nMCell adhesion assayPC12 cells
ViperistatinDisintegrinα1β1 Integrin0.08 nMCell adhesion assay-
EndostatinEndogenous ProteinMultiple, including α5β1, αvβ3, αvβ5 integrins~3 nMInhibition of bFGF-induced endothelial cell migrationHuman Dermal Microvascular Endothelial Cells
Bevacizumab (Avastin®)Monoclonal AntibodyVEGF-A845 - 1,476 pMInhibition of VEGF-A induced VEGFR1 activationRecombinant proteins
SorafenibTyrosine Kinase InhibitorVEGFR, PDGFR, c-KIT, Raf~1.5 µMCytotoxicity assay on normal endothelial cellsHUVEC, HMEC
VEGFR-226 nMKinase inhibition assayPurified VEGFR-2
SunitinibTyrosine Kinase InhibitorVEGFR, PDGFR, c-KIT, FLT3~1.5 µMCytotoxicity assay on normal endothelial cellsHUVEC, HMEC

Note: The IC50 values listed above are sourced from various publications and are not from direct head-to-head comparative studies in a single experimental setup. The potency of each inhibitor can vary significantly depending on the assay, cell type, and specific experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.

obtustatin_pathway This compound This compound Integrin α1β1 Integrin This compound->Integrin Inhibits FAK FAK Integrin->FAK Activates Apoptosis Apoptosis Integrin->Apoptosis Inhibition leads to Collagen Collagen IV (Extracellular Matrix) Collagen->Integrin Binds PI3K PI3K FAK->PI3K p38 p38 MAPK FAK->p38 ERK ERK1/2 FAK->ERK Akt Akt PI3K->Akt Tube_Formation Tube Formation (Angiogenesis) Akt->Tube_Formation Migration Endothelial Cell Migration p38->Migration Proliferation Endothelial Cell Proliferation ERK->Proliferation

Caption: this compound's anti-angiogenic signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Start_vitro Prepare Endothelial Cells (e.g., HUVECs) Treat Treat with Angiogenesis Inhibitors (this compound vs. Others) Start_vitro->Treat Tube_Formation Endothelial Cell Tube Formation Assay on Matrigel Treat->Tube_Formation Proliferation Cell Proliferation Assay (e.g., BrdU) Treat->Proliferation Migration Cell Migration Assay (e.g., Transwell) Treat->Migration Analyze_vitro Quantify Tube Length, Branch Points, Cell Number, or Migrated Cells Tube_Formation->Analyze_vitro Proliferation->Analyze_vitro Migration->Analyze_vitro IC50_vitro Determine IC50 Values Analyze_vitro->IC50_vitro Start_vivo Prepare Fertilized Chicken Eggs Implant Implant Carrier with Inhibitor on Chorioallantoic Membrane (CAM) Start_vivo->Implant Incubate Incubate for 48-72 hours Implant->Incubate Analyze_vivo Image and Quantify Blood Vessel Density Incubate->Analyze_vivo

References

Safety Operating Guide

Navigating the Safe Disposal of Obtustatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Obtustatin, a potent disintegrin derived from snake venom, is critical for ensuring laboratory safety and environmental protection.[1][2] As a selective inhibitor of integrin α1β1, this peptide is increasingly utilized in cancer and angiogenesis research, making standardized disposal protocols essential for researchers, scientists, and drug development professionals.[1][3] While a specific, universally mandated disposal procedure for this compound is not publicly available, a comprehensive approach can be formulated by adhering to general principles for peptide toxin and laboratory chemical waste management, always prioritizing the information provided in the product-specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound.[1] This document contains detailed information regarding potential hazards, handling precautions, and emergency procedures. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound in any form.

**Step-by-Step Disposal Protocol

The following procedure is a recommended guideline based on best practices for handling potent peptide toxins. Institutional and local regulations must be followed and may require modifications to this protocol.

Step 1: Waste Identification and Segregation

Proper disposal begins with correct identification and separation of waste streams.[4] All materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Pure this compound (Solid/Powder): Unused or expired solid this compound.

  • Concentrated Solutions: Stock solutions or high-concentration experimental solutions.

  • Dilute Aqueous Solutions: Experimental waste, buffer washes, and HPLC waste containing low concentrations of this compound.

  • Contaminated Labware: Includes pipette tips, serological pipettes, centrifuge tubes, flasks, and vials.

  • Contaminated Sharps: Needles, syringes, or any other sharp objects that have contacted this compound.

  • Contaminated PPE: Gloves, disposable lab coats, or other protective equipment.

Step 2: Chemical Inactivation (Decontamination)

Due to its biological potency, this compound should be chemically inactivated before final disposal. While specific studies on this compound degradation are not available, protocols for other peptide toxins, such as α-conotoxins, provide a strong precedent.[5]

  • For Solid Waste and Concentrated Solutions: Carefully add the waste to a 6% sodium hypochlorite solution (household bleach can be used, check its concentration).[5] A volume of bleach at least 10 times the volume of the waste solution is recommended. Allow the mixture to sit for a minimum of 30 minutes to ensure complete denaturation and digestion of the peptide.

  • For Dilute Aqueous Solutions: Treatment with a 1% solution of an enzymatic detergent (e.g., Contrex™ EZ) may be a suitable alternative for large volumes of dilute waste, such as HPLC filtrate.[5] Alternatively, treatment with 6% sodium hypochlorite is also effective.[5]

Caution: When working with sodium hypochlorite, ensure adequate ventilation and avoid mixing with acidic waste, which can generate toxic chlorine gas.

Step 3: Neutralization and Collection

  • After inactivation with sodium hypochlorite (an alkaline solution), the resulting mixture should be neutralized.[6] Carefully add a suitable acid (e.g., hydrochloric acid or sulfuric acid) with continuous pH monitoring until a pH between 5 and 9 is achieved.[6]

  • Pour the neutralized, inactivated solution into a designated, clearly labeled hazardous waste container for aqueous chemical waste. Do not pour down the drain unless permitted by your institution's safety office and local regulations.

Step 4: Disposal of Contaminated Materials

  • Sharps: All sharps contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container.[6]

  • Solid Waste (Non-Sharps): All contaminated labware (pipette tips, tubes, etc.) and PPE should be collected in a clearly labeled, leak-proof hazardous waste bag or container.[4][6]

  • Glassware: Reusable glassware should be soaked in a 6% sodium hypochlorite solution for at least 30 minutes, then washed thoroughly. If glassware is to be disposed of, it should be treated as contaminated chemical waste.[6]

Step 5: Final Disposal

  • All collected waste streams (liquid and solid) must be disposed of through a licensed professional waste disposal service.[4] Ensure all containers are properly labeled with the contents, date, and associated hazards to comply with institutional and regulatory requirements.[4][7]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, useful for experimental design and safety considerations.

PropertyValueSource(s)
Molecular Weight 4393.07 g/mol
IC₅₀ 0.8 nM (for α₁β₁ binding to type IV collagen)[3]
Recommended Storage Store powder at -20°C for up to 3 years.[3]
Store solutions at -80°C for up to 6 months.[8]
Solubility Soluble to 1 mg/mL in water.[3]

Visualizing the Disposal Workflow

The logical flow for the proper disposal of this compound is critical for ensuring all safety and regulatory steps are followed.

ObtustatinDisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_sep Phase 2: Segregation & Inactivation cluster_dispose Phase 3: Final Disposal start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) & Institutional Guidelines start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe classify Classify Waste Stream ppe->classify solid_conc Solid / Concentrated This compound Waste classify->solid_conc Solid / Conc. dilute Dilute Aqueous This compound Waste classify->dilute Dilute sharps Contaminated Sharps classify->sharps Sharps labware Contaminated Labware / PPE classify->labware Labware / PPE inactivate_strong Inactivate with 6% Sodium Hypochlorite (min. 30 mins) solid_conc->inactivate_strong inactivate_weak Inactivate with 1% Enzymatic Detergent or 6% Sodium Hypochlorite dilute->inactivate_weak collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps collect_solid Collect in Labeled Solid Waste Container labware->collect_solid neutralize Neutralize to pH 5-9 inactivate_strong->neutralize inactivate_weak->neutralize collect_liquid Collect in Labeled Aqueous Waste Container neutralize->collect_liquid final_disposal Arrange Pickup by Licensed Waste Disposal Service collect_liquid->final_disposal collect_sharps->final_disposal collect_solid->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.